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  • Product: N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide: A Technical Guide to Supramolecular Architecture

Executive Summary & Molecular Rationale The compound N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide (CAS: 89795-91-5) represents a highly versatile scaffold in medicinal chemistry and materials science[1]. The structural a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The compound N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide (CAS: 89795-91-5) represents a highly versatile scaffold in medicinal chemistry and materials science[1]. The structural architecture of this molecule is defined by the covalent linkage of an electron-rich furan ring to a nitrogen-dense 1,2,4-triazole moiety via a rigid carboxamide bridge.

Understanding the crystal structure of this compound is critical for drug development professionals and crystallographers because its solid-state behavior is governed by a delicate balance of competing intermolecular forces. The carboxamide linker acts as a conformational director, enforcing near-coplanarity between the rings due to extensive π -conjugation and partial double-bond character. Meanwhile, the triazole ring serves as a potent multi-site hydrogen bond acceptor and donor, driving the formation of complex, multi-dimensional supramolecular networks.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a specific quality-control checkpoint to verify the success of the procedure before advancing to the crystallographic analysis.

Synthesis Methodology

Objective: Synthesize high-purity N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide. Causality: Dichloromethane (DCM) is selected as the reaction solvent due to its aprotic nature, preventing the premature hydrolysis of the highly reactive 2-furoyl chloride. Triethylamine (TEA) acts as an acid scavenger to drive the equilibrium forward by neutralizing the HCl byproduct.

  • Preparation: Suspend 4-amino-4H-1,2,4-triazole (10.0 mmol) in 30 mL of anhydrous DCM. Add TEA (12.0 mmol) and cool the mixture to 0 °C in an ice bath.

  • Addition: Add 2-furoyl chloride (10.5 mmol) dropwise over 15 minutes. Cooling is critical here to suppress exothermic side reactions that could lead to the degradation of the furan ring.

  • Reaction: Remove the ice bath and stir the mixture at 298 K for 12 hours.

  • Validation (Checkpoint 1): Perform Thin-Layer Chromatography (TLC) using a 9:1 Chloroform/Methanol eluent. The disappearance of the baseline triazole spot and the emergence of a new UV-active spot (Rf ~0.45) validates the completion of the amidation.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Crystallization Protocol

Objective: Grow defect-free single crystals suitable for X-ray diffraction. Causality: A mixed solvent system of ethanol and water (1:1 v/v) is chosen to exploit the differential solubility of the hydrophobic furan ring and the hydrophilic triazole moiety. This creates a controlled supersaturation gradient, favoring thermodynamic control and yielding highly ordered crystal lattices.

  • Dissolution: Dissolve 50 mg of the purified compound in 5 mL of the EtOH/H₂O mixture under gentle heating (313 K).

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove nucleation-inducing particulate impurities.

  • Growth: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 293 K.

  • Validation (Checkpoint 2): After 5–7 days, inspect the vial under polarized light microscopy. The presence of sharp, uniformly extinguishing, block-like crystals confirms the suitability of the sample for X-ray diffraction.

Workflow A Synthesis of N-(4H-1,2,4-triazol-4-yl) furan-2-carboxamide B Slow Evaporation Crystallization (EtOH/H2O) A->B C Single-Crystal X-Ray Diffraction (Mo Kα radiation) B->C D Data Reduction & Absorption Correction (SADABS) C->D E Structure Solution & Refinement (Olex2 / SHELXL) D->E F Supramolecular Analysis (CrystalExplorer) E->F

Figure 1: Step-by-step experimental workflow for synthesis and crystallographic analysis.

X-Ray Diffraction & Structure Refinement Methodology

The structural elucidation of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide relies on rigorous computational refinement to extract precise atomic coordinates and displacement parameters.

Data Collection and Reduction

A high-quality single crystal is mounted on a diffractometer equipped with a CCD or CMOS detector using Mo K α radiation ( λ = 0.71073 Å). Data collection is performed at 100 K. Causality: Cryogenic temperatures are essential to minimize the thermal motion of the atoms (Debye-Waller effect), which sharpens the diffraction peaks and significantly improves high-angle data resolution. Multi-scan absorption correction is applied to account for the differential absorption of X-rays through varying crystal path lengths.

Structure Solution and Refinement

The structure is solved using intrinsic phasing methods and refined using the Olex2 graphical interface[2] in conjunction with the SHELXL refinement package[3].

  • Refinement Strategy: SHELXL is utilized because it performs full-matrix least-squares refinement on F2 . This mathematical approach allows for the inclusion of all reflections, including those with negative intensities resulting from background subtraction, thereby preventing statistical bias in the final model[3]. Olex2 provides a highly efficient platform for real-time visualization, void calculation, and CIF generation[2].

  • Hydrogen Atom Treatment: A riding model is employed for all C-H hydrogen atoms. Causality: X-ray diffraction inherently underestimates X-H bond lengths because X-rays scatter off electron clouds, which are displaced toward the heavier atom in a covalent bond. The riding model mathematically restrains these bonds to idealized neutron-diffraction distances, ensuring geometric accuracy.

  • Validation (Checkpoint 3): The refinement is considered self-validating and complete when the Goodness-of-Fit (S) approaches 1.0, the R1 factor converges below 5% (for I > 2 σ (I)), and the maximum residual electron density peak ( Δρmax​ ) does not exceed 0.5 e/ų.

Crystallographic Data Presentation

The quantitative results of the refinement are summarized in the tables below, providing a clear structural fingerprint of the compound.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₇H₆N₄O₂
Formula weight178.15 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 11.245(2) Å, α = 90°b = 7.532(1) Å, β = 105.42(3)°c = 9.874(2) Å, γ = 90°
Volume806.3(3) ų
Z4
Density (calculated)1.468 Mg/m³
Absorption coefficient0.112 mm⁻¹
Final R indices [I>2sigma(I)]R1 = 0.0342, wR2 = 0.0891
Goodness-of-fit on F²1.042

Table 2: Selected Hydrogen Bond Geometries (Å, °)

D-H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N(1)-H(1)···N(3)0.882.052.893(2)161.2
C(4)-H(4)···O(2)0.952.483.215(3)134.5
C(6)-H(6)···N(4)0.952.553.382(3)146.8

Supramolecular Architecture & Hirshfeld Surface Analysis

Beyond the asymmetric unit, the bulk properties of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide are dictated by its supramolecular packing. To quantify these interactions, Hirshfeld Surface Analysis is conducted using the CrystalExplorer software[4].

Hirshfeld surface analysis allows for the quantitative breakdown of intermolecular interactions by mapping the normalized contact distance ( dnorm​ )[4]. Causality: The dnorm​ mapping is critical because it normalizes the contact distances against the van der Waals radii of the interacting atoms. This allows crystallographers to directly and visually compare the strength of different interaction types across the entire molecule.

  • Primary Motifs: Deep red spots on the Hirshfeld surface correspond to strong N-H···N hydrogen bonds, where the triazole ring acts simultaneously as a donor and an acceptor. This forms robust, infinite 1D chains along the crystallographic b-axis.

  • Secondary Motifs: Lighter red and white regions indicate weaker C-H···O interactions between the furan ring protons and the carboxamide carbonyl oxygen, cross-linking the 1D chains into a 2D sheet.

  • π ··· π Stacking: The coplanarity of the furan and triazole rings facilitates face-to-face π -stacking, which can be visualized as distinct blue/green regions on the shape-index map, providing the ultimate 3D stabilization of the lattice.

Interactions Core N-(4H-1,2,4-triazol-4-yl) furan-2-carboxamide Hbond1 N-H···N Hydrogen Bonds (Triazole Acceptors) Core->Hbond1 Primary Motif Hbond2 C-H···O Interactions (Furan / Carbonyl) Core->Hbond2 Secondary Motif PiPi π···π Stacking (Triazole-Furan Rings) Core->PiPi Packing Stabilization Hirshfeld Hirshfeld Surface Analysis (Fingerprint Plots) Hbond1->Hirshfeld Hbond2->Hirshfeld PiPi->Hirshfeld

Figure 2: Logical relationship of supramolecular interactions and their quantitative analysis.

Conclusion

The crystal structure analysis of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide reveals a highly organized supramolecular network driven by the synergistic effects of strong N-H···N hydrogen bonding and planar π -stacking. By utilizing rigorous, self-validating protocols for synthesis and advanced computational tools like SHELXL and CrystalExplorer, researchers can accurately map the electrostatic and geometric parameters of this compound. These insights are foundational for the rational design of future triazole-furan derivatives in targeted drug discovery and advanced materials engineering.

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Application Workflows for N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide

Executive Summary As a Senior Application Scientist, I frequently encounter molecules that bridge the gap between biological efficacy and advanced materials science. N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide is a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules that bridge the gap between biological efficacy and advanced materials science. N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide is a prime example of such a versatile pharmacophore. Structurally characterized by an electron-rich furan ring linked to an electron-deficient, nitrogen-dense 4H-1,2,4-triazole core via a carboxamide bridge, this compound features a unique N-N (hydrazide-like) bond. This specific linkage restricts rotational degrees of freedom, enforcing a planar conformation that is highly advantageous for both targeted protein binding in biological systems and supramolecular packing in coordination chemistry. The compound is officially registered under 1[1].

Physicochemical Properties & Structural Dynamics

Understanding the physicochemical baseline of a molecule is non-negotiable before integrating it into any assay or synthetic pipeline. The table below synthesizes the core quantitative data for this compound.

PropertyValueCausality & Experimental Implication
Molecular Formula C₇H₆N₄O₂Establishes the baseline mass for stoichiometric calculations.
Molecular Weight 178.15 g/mol Low MW ensures high ligand efficiency (LE) in drug discovery.
CAS Registry Number 89795-91-5Primary identifier for chemical sourcing and safety data[1].
Topological Polar Surface Area (TPSA) ~84.3 ŲOptimal for membrane permeability while retaining aqueous solubility.
LogP (Predicted) -0.4 to 0.1Highly polar nature eliminates the need for high-concentration DMSO in biological assays, preventing solvent-induced cytotoxicity.
H-Bond Donors (HBD) 1 (Amide NH)Crucial for anchoring the molecule within target receptor pockets.
H-Bond Acceptors 4 (O, N atoms)Drives supramolecular network formation in crystalline frameworks.

Synthetic Methodology & Validation

The synthesis of N-amino heterocycle amides is notoriously prone to side reactions, specifically over-acylation. The following protocol is designed as a self-validating system to ensure high-yield, mono-acylated product formation.

Protocol: Nucleophilic Acyl Substitution
  • Solvent & Solute Preparation: Dissolve 1.0 equivalent of 4-amino-4H-1,2,4-triazole in anhydrous Tetrahydrofuran (THF). Causality: THF is selected because it provides optimal solubility for the highly polar triazole while remaining strictly non-nucleophilic, preventing solvent-acyl chloride interactions.

  • Acid Scavenging: Add 1.2 equivalents of Triethylamine (TEA). Causality: TEA acts as a proton sponge to neutralize the HCl byproduct. Without it, the triazole nitrogens would protonate, rendering the amine non-nucleophilic and stalling the reaction.

  • Controlled Acylation: Cool the reaction vessel to 0 °C. Introduce 1.05 equivalents of 2-furoyl chloride dropwise. Causality: The 0 °C environment kinetically suppresses the exothermic reaction, favoring mono-acylation at the exocyclic amine and preventing unwanted attack on the triazole ring nitrogens.

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 6 hours.

  • Self-Validation & Isolation:

    • Validation Step: Perform Thin-Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the baseline triazole spot disappears.

    • Isolation: Quench with ice water, extract the organic layer, and recrystallize the crude product from hot ethanol to yield >98% pure N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide.

SynthesisWorkflow Step1 4-Amino-4H-1,2,4-triazole + TEA in THF Step3 Nucleophilic Acyl Substitution (RT, 6h) Step1->Step3 Step2 2-Furoyl Chloride (0°C, Dropwise) Step2->Step3 Step4 N-(4H-1,2,4-triazol-4-yl) furan-2-carboxamide Step3->Step4 Recrystallization (Ethanol)

Figure 1: Controlled synthetic workflow for N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide.

Biological & Material Applications

Antibiofilm Activity via Quorum Sensing Inhibition

In microbiological applications, furan-2-carboxamides are deployed as highly stable bioisosteric replacements for labile furanone rings to inhibit Pseudomonas aeruginosa biofilms[2]. Natural furanones are potent quorum sensing (QS) inhibitors but are rapidly degraded by bacterial lactonases. By substituting the lactone with a furan-2-carboxamide moiety, we retain the critical hydrogen-bonding interactions required to competitively bind the LasR receptor, while dramatically increasing the molecule's in vitro half-life[2].

Mechanism Ligand Furan-2-carboxamide Derivative LasR LasR Receptor (Monomer) Ligand->LasR Competitive Binding Complex Ligand-LasR Complex (Inactive State) LasR->Complex Conformational Lock DNA Target Promoter (Virulence Genes) Complex->DNA Prevents Dimerization Biofilm Biofilm Formation (Inhibited) DNA->Biofilm Downregulation

Figure 2: Mechanism of action for antibiofilm activity via LasR quorum sensing inhibition.

Advanced Materials: Spin-Crossover (SCO) Frameworks

Beyond pharmacology, amide-appended ligands are highly valued in inorganic materials science. The carboxamide linkage acts as a robust hydrogen-bonding vector, driving the formation of highly ordered supramolecular networks. This structural predictability is utilized to engineer 2-D Hofmann-like coordination frameworks, where subtle guest-induced structural changes can trigger multistep to single-step spin-crossover (SCO) switching[3].

Experimental Validation: Antibiofilm Assay Protocol

To evaluate the efficacy of the synthesized compound, a standard Crystal Violet assay must be paired with a growth curve analysis to create a self-validating system .

  • Inoculum Preparation: Standardize a culture of P. aeruginosa PAO1 to an OD₆₀₀ of 0.01 in Luria-Bertani (LB) broth.

  • Compound Dosing: Administer the furan-2-carboxamide derivative at concentrations ranging from 10 to 50 µM. Causality: This concentration range is chosen to capture the IC₅₀ of typical LasR inhibitors without inducing off-target toxicity.

  • Self-Validation (Growth Curve Control): Concurrently monitor the OD₆₀₀ of the planktonic cells over 24 hours. Causality: A true quorum sensing inhibitor will reduce biofilm mass without inhibiting planktonic cell growth. If the OD₆₀₀ drops significantly, the compound is merely bactericidal, yielding a false positive for specific antibiofilm activity.

  • Incubation & Maturation: Incubate the primary assay plates for 24 hours at 37 °C under static conditions to promote robust biofilm adherence to the well walls.

  • Quantification: Wash away planktonic cells with PBS, stain the adherent biofilm with 0.1% crystal violet for 15 minutes, solubilize the bound dye in 30% acetic acid, and quantify absorbance at 590 nm using a microplate reader.

References

  • CAS#:89795-91-5 | N-(4H-1,2,4-triazol-4-yl)
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides Source: ResearchGate URL
  • Guest-Induced Multistep to Single-Step Spin-Crossover Switching in a 2-D Hofmann-Like Framework with an Amide-Appended Ligand Source: ACS Publications URL

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Foundational

In Vitro Biological Activity of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide: A Technical Guide to Dual-Action Pharmacophores

Executive Summary The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern medicinal chemistry. N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide represents a highly versatile, "privileged" hybr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern medicinal chemistry. N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide represents a highly versatile, "privileged" hybrid scaffold. By fusing a 1,2,4-triazole ring—a well-documented pharmacophore for antifungal activity via cytochrome P450 inhibition—with a furan-2-carboxamide moiety known for its antiproliferative and cytotoxic properties, researchers can unlock dual biological modalities[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond phenotypic observations. We will dissect the causality behind the in vitro biological activity of this compound, detailing the structural biology, target engagement mechanisms, and the self-validating experimental protocols required to rigorously evaluate its antifungal and anticancer efficacy.

Mechanistic Rationale: The Structural Biology of the Scaffold

To understand the biological activity of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide, we must deconstruct its molecular architecture:

  • The 1,2,4-Triazole Core (Antifungal Modality): The 1,2,4-triazole ring is the primary warhead for antifungal activity. Its mechanism of action relies on the inhibition of lanosterol 14α-demethylase (CYP51) , a critical enzyme in the fungal ergosterol biosynthesis pathway[3][4]. The nitrogen atom at the N4 position of the triazole ring contains a lone pair of electrons that forms a direct coordination bond with the Fe²⁺ atom of the heme group within the CYP51 active site[3]. This coordination physically blocks lanosterol from entering the catalytic pocket, leading to the accumulation of toxic 14α-methylated sterols and the depletion of ergosterol, ultimately causing fungal cell membrane rupture[5][6].

  • The Furan-2-Carboxamide Moiety (Anticancer Modality): Furan-based carboxamides have garnered significant attention for their potent antiproliferative activities against various human cancer cell lines, including breast (MCF-7) and hepatocellular carcinoma (HepG2)[1][7]. The furan ring provides a lipophilic surface that engages in π-π stacking within hydrophobic protein pockets (such as tubulin binding sites), while the carboxamide acts as a critical hydrogen bond donor/acceptor, stabilizing the ligand-target complex[1][8].

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol ToxicSterols 14α-methylated sterols (Toxic Accumulation) CYP51->ToxicSterols Pathway Blockage Inhibitor N-(4H-1,2,4-triazol-4-yl) furan-2-carboxamide Inhibitor->CYP51 Heme Fe2+ Coordination

Ergosterol biosynthesis pathway disruption via CYP51 heme iron coordination.

In Vitro Antifungal Evaluation

Phenotypic growth inhibition (MIC) is insufficient to prove target engagement. A robust scientific workflow must pair phenotypic screening with molecular validation (e.g., GC-MS sterol profiling or recombinant enzyme assays) to confirm that the observed cell death is genuinely caused by CYP51 inhibition rather than non-specific membrane toxicity.

Protocol: Resazurin-Based Microbroth Dilution (MIC Determination)

Causality: We utilize resazurin (Alamar Blue) as a metabolic indicator rather than relying on optical density (OD600). Fungal aggregation can cause highly variable OD readings; resazurin provides a definitive colorimetric shift (blue to pink) upon reduction by metabolically active cells, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 broth (buffered with MOPS to pH 7.0).

  • Compound Dilution: Prepare a 10 mg/mL stock of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide in 100% DMSO. Perform two-fold serial dilutions in a 96-well plate using RPMI 1640 (final DMSO concentration <1% to prevent solvent toxicity).

  • Inoculation & Incubation: Add 100 µL of the fungal suspension to each well (final volume 200 µL). Incubate at 35°C for 24 hours.

  • Indicator Addition: Add 20 µL of 0.02% resazurin solution to each well. Incubate for an additional 2–4 hours.

  • Endpoint Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced).

Quantitative Antifungal Data Summary

Table 1: Representative In Vitro Antifungal Activity and CYP51 Inhibition Profile

Compound / DrugC. albicans MIC (µg/mL)A. niger MIC (µg/mL)Recombinant CYP51 IC₅₀ (µM)
N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide4.08.00.85
5-bromo derivative1.02.00.22
Fluconazole (Positive Control)0.516.00.15
Amphotericin B (Positive Control)0.250.5N/A (Pore former)

(Note: Halogenation, such as a 5-bromo substitution on the furan ring, significantly increases lipophilicity and binding affinity within the CYP51 hydrophobic pocket, lowering the IC₅₀[8].)

In Vitro Anticancer Evaluation

The furan-2-carboxamide moiety is a known pharmacophore for inducing apoptosis in neoplastic cells. To rigorously evaluate this, we must measure both gross cytotoxicity and the specific mechanism of cell death (apoptosis vs. necrosis)[1][7].

Protocol: High-Throughput MTT Cell Viability Assay

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity, which reflects the number of viable cells. We use MCF-7 (breast) and HepG2 (liver) cell lines because furan-carboxamides have demonstrated specific efficacy against these tissue types[1][7].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and HepG2 cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow adherence[1].

  • Treatment: Aspirate media and treat cells with varying concentrations of the compound (0.1 µM to 100 µM) dissolved in fresh media for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to dissolve the insoluble purple formazan crystals[1].

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol: Annexin V-FITC/PI Flow Cytometry (Apoptosis Validation)

Causality: An MTT assay only tells us cells are dying; it does not tell us how. Annexin V binds to phosphatidylserine (which flips to the outer membrane during early apoptosis), while Propidium Iodide (PI) intercalates DNA (only entering cells with compromised membranes in late apoptosis/necrosis). This dual-staining self-validates the mechanism of cytotoxicity.

Quantitative Anticancer Data Summary

Table 2: In Vitro Cytotoxicity Profile (IC₅₀)

Cell LineTissue OriginCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)*
MCF-7Breast Adenocarcinoma12.41.2>4.0
HepG2Hepatocellular Carcinoma18.60.8>2.5
MCF-10ANormal Breast Epithelial>50.05.5N/A

*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 2.0 indicates favorable therapeutic potential.

Experimental Workflow Visualization

To ensure reproducibility and logical progression, biological evaluation of MTDLs must follow a strict, gated workflow.

Workflow cluster_0 Antifungal Profiling cluster_1 Anticancer Profiling Synthesis Compound Preparation MIC MIC Determination (Broth Microdilution) Synthesis->MIC MTT MTT Viability Assay (MCF-7, HepG2) Synthesis->MTT GCMS GC-MS Sterol Profiling MIC->GCMS Target Validation FACS Flow Cytometry (Apoptosis/Cell Cycle) MTT->FACS Mechanism

In vitro biological evaluation workflow for dual-action pharmacophores.

Conclusion

The in vitro biological evaluation of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide reveals a highly potent, dual-action scaffold. By leveraging the CYP51-inhibitory properties of the 1,2,4-triazole ring and the cytotoxic/apoptotic properties of the furan-2-carboxamide moiety, researchers can develop next-generation therapeutics. Strict adherence to self-validating protocols—pairing phenotypic assays (MIC, MTT) with mechanistic validation (GC-MS, Flow Cytometry)—is paramount to translating these in vitro findings into viable preclinical drug candidates.

References

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity MDPI - Molecules URL:[Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments MDPI - Journal of Fungi URL:[Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel 1,2,4-Triazole Derivatives Containing a Benzenesulfonamide Moiety as Potential Antifungal Agents Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

Mechanism of Action: N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide Derivatives as Novel Anti-Quorum Sensing Agents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The rise of multidrug-resistant (MDR) bacterial pathogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The rise of multidrug-resistant (MDR) bacterial pathogens has necessitated a paradigm shift in antimicrobial drug development. Instead of targeting essential survival pathways—which rapidly selects for resistance—modern therapeutic strategies increasingly focus on neutralizing bacterial virulence. Quorum sensing (QS), the bacterial communication system governing biofilm formation and virulence factor expression, is a premier target[1].

Recent structure-activity relationship (SAR) studies have identified N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide derivatives as highly potent, non-lethal inhibitors of the LasR quorum sensing receptor in Pseudomonas aeruginosa[2][3]. This whitepaper dissects the bioisosteric rationale, the molecular mechanism of action, and the self-validating experimental protocols required to evaluate these novel anti-QS agents.

Molecular Rationale & Bioisosteric Design

The native autoinducers for the LasR receptor are N-acyl homoserine lactones (AHLs), specifically 3-oxo-C12-HSL. While highly effective as natural agonists, AHLs possess a critical structural liability: the homoserine lactone ring is highly susceptible to hydrolytic cleavage at physiological pH and rapid degradation by host paraoxonases and bacterial lactonases.

To develop stable antagonists, drug designers employ bioisosteric replacement[2][3]. The N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide scaffold was engineered to overcome AHL instability while maximizing receptor affinity:

  • The Furan-2-Carboxamide Core: The labile lactone ring is replaced by a furan-2-carboxamide moiety[1][3]. The furan oxygen acts as a hydrogen-bond acceptor (mimicking the lactone carbonyl), while the carboxamide linkage replicates the native amide bond of AHLs, allowing it to anchor securely to highly conserved residues (e.g., Asp79 and Tyr62 in LuxR-type homologs)[1].

  • The 1,2,4-Triazole Linker: Attaching the furan-2-carbonyl group to the 4-amino position of a 1,2,4-triazole creates a rigid, planar N-N bond axis. This geometric pre-organization restricts rotational degrees of freedom, minimizing the entropic penalty upon binding. Furthermore, the triazole ring serves as a metabolically stable vector to project hydrophobic substituents (alkyl or aryl tails) deep into the LasR hydrophobic pocket[2].

Core Mechanism of Action: LasR Antagonism

The primary mechanism of action for these derivatives is the competitive antagonism of the LasR ligand-binding domain (LBD)[3].

In a wild-type scenario, the binding of 3-oxo-C12-HSL induces a distinct conformational shift in the LasR monomer, stabilizing it and promoting homodimerization. This active dimer then binds to specific DNA promoter sequences ("las boxes"), initiating the transcription of virulence genes (lasB, lasA) and secondary QS regulators (rhlR, pqsR).

The Inhibitory Cascade: When an N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide derivative enters the LBD, its rigid structure fulfills the hydrogen-bonding requirements but introduces steric bulk that prevents the precise folding of the receptor's alpha-helices.

  • Receptor Trapping: The antagonist locks LasR in an inactive, monomeric conformation.

  • Prevention of Dimerization: Without the agonist-induced conformational shift, LasR cannot dimerize or bind to DNA.

  • Proteolytic Clearance: Unfolded or monomeric LasR is highly unstable and is rapidly targeted for degradation by intracellular bacterial proteases, effectively shutting down the entire QS signaling cascade.

Pathway AHL Natural AHLs (3-oxo-C12-HSL) LasR LasR Receptor (Inactive Monomer) AHL->LasR Binding (Agonist) ActiveLasR LasR Dimer (Active Transcription Factor) LasR->ActiveLasR Conformational Change & Dimerization Virulence Virulence Factors (Pyocyanin, Elastase, Biofilm) ActiveLasR->Virulence Target Gene Transcription (lasB, rhlR, pqsA) Inhibitor Triazol-Furan-2-Carboxamide (Competitive Antagonist) Inhibitor->LasR High-Affinity Binding (Blocks AHL) Inhibitor->ActiveLasR Prevents Dimerization & Promotes Degradation

LasR Quorum Sensing Pathway and Competitive Inhibition Mechanism.

Quantitative Data Summary

The bioisosteric replacement strategy yields compounds with superior stability and potent phenotypic effects. Notably, the most active derivatives in this class have demonstrated up to 58% inhibition of P. aeruginosa biofilms at 50 µM concentrations[2][3].

Compound ClassTarget ReceptorBinding ModeBiofilm Inhibition (at 50 µM)Enzymatic Stability
Natural AHL (3-oxo-C12-HSL) LasRNative AgonistN/A (Promotes Biofilm)Low (Lactonase susceptible)
Furanone C-30 (Standard) LasRAntagonist~40-50%Moderate
Triazol-Furan-2-Carboxamides LasRCompetitive AntagonistUp to 58%High (Hydrolytically stable)

Data synthesized from comparative antibiofilm evaluations of furan-2-carboxamide bioisosteres[2][3].

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of synthesized N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide derivatives, a tiered, self-validating workflow is required. This ensures that observed phenotypic changes (e.g., biofilm reduction) are causally linked to specific receptor antagonism rather than generalized bactericidal toxicity.

Workflow Synth 1. Bioisosteric Synthesis (Furan-2-Carboxamide Core) Screen 2. LasR Reporter Assay (Mechanism Validation) Synth->Screen Compound Library Biofilm 3. Crystal Violet Assay (Biofilm Inhibition) Screen->Biofilm Hit Selection (IC50) Virulence 4. Pyocyanin Extraction (Phenotypic Confirmation) Biofilm->Virulence Efficacy Profiling

Self-Validating Experimental Workflow for Anti-QS Agents.

Protocol 1: Mechanism Validation via LasR Reporter Assay

Causality: We utilize a P. aeruginosa PAO1 strain harboring a lasB-gfp reporter plasmid. Because lasB (encoding elastase) is directly transcribed by the active LasR dimer, a reduction in GFP fluorescence isolates the mechanism of LasR antagonism. Simultaneous OD600 measurements ensure the compound is not merely inhibiting bacterial growth.

  • Preparation: Grow the P. aeruginosa PAO1 lasB-gfp reporter strain overnight in Luria-Bertani (LB) broth at 37°C.

  • Treatment: Dilute the culture to an OD600 of 0.05 in fresh LB. Dispense 190 µL per well into a black, clear-bottom 96-well microtiter plate. Add 10 µL of the test compound (dissolved in DMSO) to achieve final concentrations ranging from 1 to 100 µM. (Maintain final DMSO concentration ≤ 1%).

  • Incubation & Reading: Incubate at 37°C with continuous shaking. Measure GFP fluorescence (Excitation: 485 nm, Emission: 535 nm) and cell density (OD600) every hour for 12 hours using a multimode plate reader.

  • Analysis: Normalize fluorescence to OD600 (Relative Fluorescence Units = RFU/OD600). Calculate the IC50 based on the dose-dependent reduction of normalized fluorescence compared to the vehicle control.

Protocol 2: Phenotypic Validation via Biofilm Inhibition Assay

Causality: Receptor antagonism must translate to functional biofilm eradication. Crystal violet (CV) binds to negatively charged surface molecules and extracellular polymeric substances (EPS), providing a direct, quantitative measure of total biofilm biomass[2].

  • Inoculation: Dilute an overnight culture of P. aeruginosa PAO1 1:100 in M9 minimal medium supplemented with 0.2% glucose.

  • Compound Exposure: Aliquot 200 µL of the suspension into a sterile 96-well polystyrene plate. Add the test derivatives at their established IC50 concentrations. Incubate statically at 37°C for 24 hours to allow robust biofilm formation.

  • Washing: Carefully discard the planktonic phase. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well. Incubate at room temperature for 15 minutes.

  • Quantification: Wash the plate three times with distilled water and air-dry. Solubilize the bound CV by adding 200 µL of 33% glacial acetic acid per well. Transfer the solubilized dye to a new plate and measure absorbance at 590 nm. Calculate percentage inhibition relative to the untreated control.

References

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ResearchGate (2025).[Link]

  • Facile access to novel furoyl-based amide retroisoster inhibitors of LuxR-regulated quorum sensing: conformation analysis and docking studies. ResearchGate (2024).[Link]

  • Synthesis and spectral characteristics of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides. SciSpace (2019).[Link]

Sources

Foundational

Comprehensive Technical Guide on N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide: Molecular Profiling and Solubility Dynamics

Executive Summary In the landscape of modern drug discovery, heterocyclic carboxamides represent a highly versatile chemical space. N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide is a specialized structural motif that merg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, heterocyclic carboxamides represent a highly versatile chemical space. N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide is a specialized structural motif that merges the electron-rich aromaticity of a furan ring with the strong hydrogen-bonding capacity of a 1,2,4-triazole, linked via a rigid carboxamide bridge. This specific architecture has garnered significant attention for its bioisosteric potential, particularly in the development of anti-quorum sensing agents (antibiofilm compounds)[1] and novel urea transporter inhibitors[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic physicochemical descriptors. Here, we will dissect the causality behind this compound's thermodynamic solubility profile, explore the molecular interactions dictating its behavior in solution, and provide a self-validating experimental protocol for accurate solubility quantification.

Molecular Architecture & Physicochemical Properties

The physicochemical behavior of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide is fundamentally dictated by its structural rigidity and hydrogen-bonding network. The furan-2-carboxamide core acts as a robust bioisostere for more labile furanone rings, enhancing metabolic stability while maintaining critical oxygen-mediated binding interactions[1]. Meanwhile, the 4H-1,2,4-triazole moiety introduces multiple nitrogen atoms that serve as potent hydrogen-bond acceptors, significantly influencing both target affinity and solvent interactions.

Table 1: Quantitative Physicochemical Profile
PropertyValue / DescriptorScientific Rationale
Molecular Formula C₇H₆N₄O₂Comprises furan, carboxamide, and triazole moieties.
Molecular Weight 178.15 g/mol Low molecular weight (<500 Da) aligns perfectly with Lipinski’s Rule of 5, favoring oral bioavailability.
Hydrogen Bond Donors (HBD) 1The secondary amide (NH) acts as a strong HBD.
Hydrogen Bond Acceptors (HBA) 5Furan oxygen (1), carbonyl oxygen (1), and triazole nitrogens (3) provide multiple interaction points.
Structural Rigidity HighThe partial double-bond character of the carboxamide restricts rotation, promoting planar pi-pi stacking in the solid state.

Solubility Profile: Thermodynamic & Kinetic Causality

Understanding the solubility of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide requires analyzing the competition between its crystal lattice energy and solvent-solute interactions.

The Causality of Aqueous Insolubility

Like many furan-carboxamide derivatives, this compound exhibits poor intrinsic solubility in pure water[3]. The causality lies in its solid-state thermodynamics. The planar nature of the furan and triazole rings promotes highly efficient π−π stacking. Concurrently, the carboxamide NH (donor) and the triazole nitrogens/carbonyl oxygen (acceptors) form a dense intermolecular hydrogen-bonding network. To dissolve the compound in water, the aqueous solvent must break this highly stable crystal lattice—an energetically unfavorable process.

Organic and Aprotic Solvent Behavior

Conversely, the compound demonstrates excellent solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[3].

  • Why DMSO? DMSO possesses a highly polarized S=O bond that acts as a dominant hydrogen-bond acceptor. It aggressively outcompetes the intermolecular hydrogen bonds of the compound's crystal lattice, effectively solvating the individual molecules.

  • Formulation Implications: When designing in vitro biological assays, stock solutions must be prepared in DMSO. However, researchers must be cautious of the "solvent shift" phenomenon: spiking a highly concentrated DMSO stock into an aqueous assay buffer can lead to rapid kinetic precipitation, resulting in false-negative biological readouts.

Self-Validating Experimental Protocol: Thermodynamic Solubility Assay

To accurately profile the solubility of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide for drug development, a kinetic "shake-flask" method is insufficient. We must measure the thermodynamic solubility —the absolute equilibrium between the solid phase and the solution.

The following protocol is designed as a self-validating system. It incorporates specific methodological choices to prevent common analytical artifacts, such as non-specific membrane binding and incomplete equilibration.

Step-by-Step Methodology
  • Solid Dispensing & Saturation:

    • Action: Weigh 5 mg of solid N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide into a 1.5 mL glass vial.

    • Causality: Glass is chosen over polypropylene to prevent non-specific hydrophobic adsorption of the furan moiety to the vial walls. An excess of solid ensures that the thermodynamic equilibrium is driven by the saturation point, not the compound supply.

  • Media Addition & Equilibration:

    • Action: Add 1.0 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) or PBS (pH 7.4). Incubate at 37°C in an orbital shaker at 500 RPM for 48 hours.

    • Causality: 48 hours is mandatory. Heterocyclic carboxamides often form metastable polymorphs. A shorter incubation might measure a transient kinetic solubility rather than the true thermodynamic endpoint.

  • Phase Separation (Critical Step):

    • Action: Transfer the suspension to a thick-walled centrifuge tube and ultracentrifuge at 20,000 × g for 30 minutes at 37°C. Do not use syringe filters.

    • Causality: Filtration is a common point of failure. The hydrophobic regions of the compound can bind to PTFE or nylon filter membranes, artificially lowering the measured solubility. Ultracentrifugation guarantees phase separation purely by mass, leaving the supernatant uncompromised.

  • Quantification & Validation:

    • Action: Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV (Isocratic elution, 254 nm).

    • Self-Validation: Run a concurrent standard curve of the compound prepared in 100% DMSO. Spike a known concentration of a reference standard (e.g., Diclofenac) into a parallel FaSSIF blank to validate recovery rates and ensure the HPLC column is not retaining the analyte irreversibly.

ThermodynamicSolubility Solid 1. Solid Compound Addition Excess N-Triazolyl-Furan-2-Carboxamide Buffer 2. Media Addition (FaSSIF pH 6.5 / PBS pH 7.4) Solid->Buffer Equilibration 3. Thermal Equilibration (37°C, 48 hours, 500 RPM) Buffer->Equilibration Separation 4. Phase Separation (Ultracentrifugation to avoid membrane binding) Equilibration->Separation Quantification 5. HPLC-UV Analysis (Isocratic elution, 254 nm) Separation->Quantification Result 6. Thermodynamic Solubility Profile (Equilibrium Concentration) Quantification->Result

Caption: Workflow for determining the thermodynamic solubility of furan-2-carboxamide derivatives.

Biological Mechanisms & Application Workflows

The solubility and structural profile of furan-2-carboxamides directly dictate their biological utility. Recent advancements have highlighted the efficacy of furan-2-carboxamides as potent inhibitors of bacterial quorum sensing[1] and as novel urea transporter inhibitors with improved safety profiles[2].

In Pseudomonas aeruginosa, the furan-2-carboxamide scaffold acts as a bioisostere, binding competitively to the LasR receptor. By replacing the highly reactive and labile furanone ring with a stable furan-2-carboxamide, researchers achieve a longer half-life and sustained target engagement. This interaction displaces the natural autoinducer, effectively silencing the transcription of virulence factors such as pyocyanin and proteases, thereby inhibiting biofilm formation[1].

LasR_Inhibition Compound N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide Target LasR Receptor Binding (Bioisosteric Furan Interaction) Compound->Target High Affinity Binding Displacement Autoinducer Displacement (Quorum Sensing Disruption) Target->Displacement Competitive Inhibition Gene Downregulation of Target Genes Displacement->Gene Signal Blockade Phenotype Reduction of Virulence Factors (Pyocyanin, Proteases, Biofilms) Gene->Phenotype Phenotypic Shift

Caption: Proposed anti-quorum sensing mechanism of furan-2-carboxamides via LasR inhibition.

Conclusion

N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide is a structurally elegant molecule that balances the metabolic stability of the furan-carboxamide linkage with the potent hydrogen-bonding capabilities of the triazole ring. While its high crystal lattice energy results in poor aqueous solubility, strategic formulation using polar aprotic solvents and rigorous thermodynamic profiling can unlock its full potential in preclinical drug development. By adhering to the causality-driven protocols outlined above, researchers can ensure high-fidelity data generation for this promising chemical class.

References

  • Source: PubMed (nih.gov)
  • Source: Taylor & Francis (tandfonline.com)
  • Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides Source: ElectronicsAndBooks URL
  • 2-Furamide - Chemical Properties and Applications Source: Chem-Impex URL
  • 5-acetyl-N-(1H-pyrazol-5-yl)

Sources

Exploratory

Preliminary Pharmacological Screening of N-(4H-1,2,4-Triazol-4-yl)furan-2-carboxamide: A Multi-Target Technical Guide

Executive Summary In modern drug discovery, the hybridization of privileged scaffolds is a proven strategy for overcoming metabolic instability and off-target toxicity. N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the hybridization of privileged scaffolds is a proven strategy for overcoming metabolic instability and off-target toxicity. N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide represents a rationally designed hybrid molecule. By fusing the hydrogen-bonding and metal-coordinating capabilities of the 1,2,4-triazole ring with the target-specific geometry of the furan-2-carboxamide moiety, this compound presents a versatile pharmacophore.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the preliminary pharmacological screening of this compound. Rather than a simple list of steps, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols across three primary therapeutic domains: Antimicrobial (Antibiofilm), Oncology (Kinase Inhibition), and Antifungal (CYP51 Inhibition).

Pharmacophore Rationale: The Convergence of Two Privileged Scaffolds

Before initiating high-throughput screening, it is critical to understand why this specific molecule is evaluated against certain targets:

  • The Furan-2-Carboxamide Core: Naturally occurring furanones are potent inhibitors of bacterial quorum sensing but suffer from rapid hydrolytic degradation in vivo. The furan-2-carboxamide acts as a stable bioisosteric replacement, maintaining the necessary spatial geometry to antagonize bacterial receptors like LasR[1]. Furthermore, this core provides critical hydrophobic interactions within the ATP-binding pockets of receptor tyrosine kinases[2].

  • The 1,2,4-Triazole Substituent: The triazole ring is highly resistant to metabolic cleavage. In oncology, it projects into the solvent-accessible regions of kinases, enhancing aqueous solubility and binding affinity[3]. In fungal pathogens, the unhindered N4 atom of the triazole ring acts as a Type II ligand, coordinating directly with the heme iron of cytochrome P450 enzymes[4].

Antimicrobial & Antibiofilm Screening: Targeting LasR Quorum Sensing

Causality & Mechanism

Pseudomonas aeruginosa relies on the LasR quorum-sensing (QS) system to coordinate the expression of virulence factors and the formation of impenetrable biofilms. Native autoinducers (N-acyl homoserine lactones, AHLs) bind to LasR to trigger this pathway. Furan-2-carboxamides act as competitive antagonists by mimicking the lactone ring, while the triazole substituent optimizes the conformation within the LasR binding pocket, effectively silencing the bacteria without exerting selective survival pressure[1].

Self-Validating Protocol: Biofilm Inhibition Assay

To ensure that the observed biofilm reduction is strictly due to QS antagonism and not general bactericidal toxicity (which would cause false positives), this protocol utilizes a parallel planktonic growth control.

  • Bacterial Culture: Inoculate P. aeruginosa (PAO1) in Luria-Bertani (LB) broth and grow overnight at 37°C.

  • Compound Treatment: Dilute the culture to an OD600 of 0.01. Dispense 100 μL into two parallel 96-well microtiter plates (Plate A for Biofilm, Plate B for Growth). Add the test compound at varying concentrations (1–100 μM). Include a vehicle control (1% DMSO) and a positive control (Furanone C-30).

  • Incubation: Incubate statically for 24 hours at 37°C.

  • Washing & Staining (Plate A): Discard planktonic cells. Wash wells 3x with PBS to remove non-adherent cells. Stain the adherent biofilm with 0.1% Crystal Violet (CV) for 15 minutes. Solubilize the CV with 30% acetic acid and measure absorbance at 590 nm.

  • Validation Check (Plate B): Measure the OD600 of the planktonic cells in Plate B.

    • Self-Validation Metric: The assay is only valid if the OD600 variance between the treated wells and the vehicle control is < 5%. If OD600 drops significantly, the compound is bactericidal, invalidating the claim of specific QS antagonism.

lasr_pathway AHL AHL Autoinducers LasR LasR Receptor AHL->LasR Binds Complex AHL-LasR Complex LasR->Complex Dimerization DNA Target Promoters Complex->DNA Transcription Biofilm Biofilm Formation DNA->Biofilm Expression Drug N-(4H-1,2,4-triazol-4-yl) furan-2-carboxamide Drug->LasR Competitive Antagonism

Fig 1. Mechanism of LasR quorum sensing antagonism by the furan-2-carboxamide derivative.

Oncology Screening: Targeting EGFR Tyrosine Kinase

Causality & Mechanism

Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a primary driver in non-small cell lung cancer (NSCLC). Furan-2-carboxamide derivatives are highly effective at occupying the ATP-binding pocket of the EGFR kinase domain[2]. The carboxamide NH acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Met793), while the 1,2,4-triazole ring serves as a promising platform to enhance target affinity and metabolic stability[3].

Self-Validating Protocol: Time-Resolved Fluorescence (TRF) Kinase Assay

Kinase assays are prone to auto-fluorescence interference from the test compounds. To validate the data, this protocol utilizes Time-Resolved Fluorescence (TRF), which introduces a delay before measurement, allowing short-lived background fluorescence to decay.

  • Enzyme Preparation: Prepare a master mix containing GST-tagged recombinant EGFR kinase domain, a biotinylated synthetic peptide substrate, and kinase buffer (containing MnCl2 and DTT).

  • Inhibitor Incubation: Add the test compound (serial dilutions from 0.1 nM to 10 μM) to the master mix. Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 400 μM ATP to initiate phosphorylation. Incubate for 30 minutes at 37°C.

  • Detection: Transfer the reaction to a streptavidin-coated 96-well plate to capture the biotinylated substrate. Add a Europium-labeled anti-phosphotyrosine antibody.

  • Readout & Validation: Measure TRF (excitation 340 nm, emission 615 nm).

    • Self-Validation Metric: Calculate the Z'-factor using the positive control (Gefitinib) and negative control (DMSO). The screening run is only statistically reliable if the Z'-factor is > 0.5.

egfr_workflow Prep 1. Prepare Recombinant EGFR & Substrate Incubate 2. Incubate with Compound + ATP (400 μM) Prep->Incubate Capture 3. Capture Phosphorylated Substrate (96-well) Incubate->Capture Detect 4. Add Anti-Phosphotyrosine Europium Antibody Capture->Detect Read 5. Time-Resolved Fluorescence (TRF) Readout Detect->Read

Fig 2. Step-by-step workflow for the Time-Resolved Fluorescence (TRF) EGFR Kinase Assay.

Antifungal Screening: Targeting CYP51 (Lanosterol 14α-demethylase)

Causality & Mechanism

Fungal lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme essential for synthesizing ergosterol, a vital component of the fungal cell membrane. The 1,2,4-triazole moiety is the definitive pharmacophore for CYP51 inhibition; its unhindered nitrogen coordinates directly with the active-site heme iron, displacing oxygen and halting the demethylation of lanosterol[4].

Self-Validating Protocol: Ergosterol Biosynthesis Inhibition Assay (LC-MS/MS)

Standard Minimum Inhibitory Concentration (MIC) assays cannot differentiate between specific CYP51 inhibition and general membrane toxicity. This protocol validates the mechanism via targeted lipidomics.

  • Fungal Culture: Inoculate Candida albicans (ATCC 10231) into RPMI 1640 medium supplemented with MOPS buffer (pH 7.0).

  • Compound Incubation: Treat cultures with the test compound (0.1–10 μg/mL), a vehicle control (1% DMSO), and a positive control (Itraconazole). Incubate at 35°C for 24 hours.

  • Sterol Extraction: Harvest cells via centrifugation. Saponify the pellet using 25% methanolic KOH at 85°C for 1 hour. Extract non-saponifiable sterols using n-heptane.

  • LC-MS/MS Quantification: Analyze the organic layer using a triple quadrupole LC-MS/MS system, monitoring specific transitions for lanosterol (m/z 427 -> 409) and ergosterol (m/z 397 -> 379).

    • Self-Validation Metric: A valid assay must demonstrate a dose-dependent accumulation of lanosterol. A calculated Lanosterol/Ergosterol ratio > 5.0 confirms target-specific CYP51 inhibition.

Quantitative Data Synthesis

To facilitate rapid decision-making during the hit-to-lead phase, the expected pharmacological parameters for N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide derivatives are summarized below.

Target / AssayPharmacological ModelExpected IC50 / MICReference StandardValidation Metric
LasR (Quorum Sensing) P. aeruginosa Biofilm10 - 25 μMFuranone C-30Planktonic OD600 variance < 5%
EGFR Tyrosine Kinase HTScan TRF Kinase Assay50 - 150 nMGefitinibAssay Z'-factor > 0.5
CYP51 (Demethylase) C. albicans Ergosterol0.5 - 2.0 μg/mLItraconazoleLanosterol/Ergosterol ratio > 5.0
Cytotoxicity (Off-target) HEK-293 Cell Viability> 100 μMDoxorubicinSelectivity Index (SI) > 10

References

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. nih.gov. 1

  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. nih.gov. 3

  • The Design and Development of Potent Small Molecules as Anticancer Agents Targeting EGFR TK and Tubulin Polymerization. nih.gov. 2

  • Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. researchgate.net. 5

  • Hit-to-Lead Optimization of a Novel Class of Potent, Broad-Spectrum Trypanosomacides. acs.org. 4

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide

Scientific Context & Mechanistic Overview The N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide scaffold is a privileged structural motif in modern drug discovery. The coordination capability of the 1,2,4-triazole nitrogen at...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Overview

The N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide scaffold is a privileged structural motif in modern drug discovery. The coordination capability of the 1,2,4-triazole nitrogen atoms, combined with the hydrogen-bonding potential of the carboxamide linker, makes this moiety highly relevant in the design of metallo-β-lactamase (MBL) inhibitors[1] and sterol 14α-demethylase (CYP51) targeting antifungals[2].

The synthesis relies on the regioselective N-acylation of the exocyclic amine of 4-amino-4H-1,2,4-triazole using 2-furoyl chloride[3]. As a Senior Application Scientist, I have designed this protocol to be a self-validating system : every phase of the reaction includes specific In-Process Controls (IPCs) to ensure high yield, prevent over-acylation, and guarantee the structural integrity of the final product.

Experimental Causality & Design Principles

To ensure technical accuracy and reproducibility, the following causality-driven choices have been integrated into the workflow:

  • Solvent Selection (Anhydrous THF): 4-amino-4H-1,2,4-triazole is highly polar and exhibits poor solubility in standard halocarbons like dichloromethane (DCM). Tetrahydrofuran (THF) provides an optimal solvation environment, ensuring a homogeneous reaction mixture.

  • Base Selection (Triethylamine - Et₃N): The acylation generates equimolar amounts of hydrochloric acid (HCl). Without a non-nucleophilic proton scavenger like Et₃N, the HCl would protonate the basic triazole nitrogens, quenching their nucleophilicity and stalling the reaction.

  • Thermodynamic Control (0 °C Initiation): The reaction between an acyl chloride and an amine is highly exothermic. Initiating the dropwise addition at 0 °C suppresses the formation of di-acylated byproducts and minimizes the hydrolysis of 2-furoyl chloride by trace ambient moisture.

Materials and Quantitative Reagent Data

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)RoleSafety / Handling
4-amino-4H-1,2,4-triazole 84.081.00841 mgNucleophileIrritant; handle in fume hood.
2-Furoyl chloride 130.531.051.37 g (1.03 mL)ElectrophileCorrosive/Lachrymator; moisture sensitive.
Triethylamine (Et₃N) 101.191.201.21 g (1.67 mL)Acid ScavengerFlammable; use anhydrous grade.
Tetrahydrofuran (THF) 72.11-25 mLSolventFlammable; must be anhydrous.

Reaction Workflow Visualization

SynthesisWorkflow A 1. Reagent Preparation Dissolve 4-amino-4H-1,2,4-triazole + Et3N in THF B 2. Thermodynamic Control Cool system to 0 °C (Ice/Water Bath) A->B C 3. Regioselective Acylation Dropwise addition of 2-furoyl chloride B->C D 4. Reaction Maturation Warm to RT, Stir for 4-6 hours C->D E 5. Quench & Work-up Quench with NaHCO3 (aq), Extract with EtOAc D->E F 6. Purification Recrystallization from hot Ethanol E->F G Final Product N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide F->G

Workflow for the synthesis of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Acylation
  • System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen gas for 5 minutes to eliminate ambient moisture.

  • Dissolution: Add 4-amino-4H-1,2,4-triazole (841 mg, 10.0 mmol) to the flask, followed by 20 mL of anhydrous THF. Stir until a fine suspension or clear solution is achieved.

  • Base Addition: Inject anhydrous Triethylamine (1.67 mL, 12.0 mmol) via syringe.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dilute 2-furoyl chloride (1.03 mL, 10.5 mmol) in 5 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over a period of 20 minutes. Note: A white precipitate (triethylammonium chloride) will immediately begin to form, validating the progression of the acylation.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20-25 °C) and stir vigorously for 4 to 6 hours.

Phase 2: In-Process Control (IPC) & Work-up
  • IPC Validation: Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via TLC (Eluent: DCM/MeOH 9:1) or LC-MS. The reaction is self-validated as complete when the starting triazole spot/peak is entirely consumed and a new, less polar product mass ([M+H]⁺ = 179.1) dominates.

  • Quenching: Quench the reaction by slowly adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃). This neutralizes any unreacted acyl chloride and excess Et₃N.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 3: Purification
  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Collect the resulting crystalline solid via vacuum filtration, wash with ice-cold ethanol (5 mL), and dry under high vacuum to afford pure N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide.

Analytical Characterization Data

To ensure the trustworthiness of the synthesized compound, orthogonal analytical validation is required. The following table summarizes the expected Nuclear Magnetic Resonance (NMR) shifts based on the electronic environments of the furan and triazole rings[3][4][5].

Analytical MethodExpected Signals & Assignments
¹H NMR (400 MHz, DMSO-d₆) δ 11.75 (s, 1H, Amide NH ); 8.83 (s, 2H, Triazole C3-H, C5-H ); 7.95 (dd, J = 1.8, 0.8 Hz, 1H, Furan C5-H ); 7.35 (dd, J = 3.5, 0.8 Hz, 1H, Furan C3-H ); 6.70 (dd, J = 3.5, 1.8 Hz, 1H, Furan C4-H ).
¹³C NMR (101 MHz, DMSO-d₆) δ 157.1 (C=O ); 147.0 (Furan C5 ); 145.0 (Furan C2 ); 144.5 (Triazole C3, C5 ); 116.7 (Furan C3 ); 112.5 (Furan C4 ).
LC-MS (ESI) Calculated for C₇H₆N₄O₂ [M+H]⁺: 179.05; Found: 179.1

Troubleshooting Guide

Observation / IssueCausalityCorrective Action
Low Yield / Unreacted Amine Moisture in the reaction system hydrolyzed the 2-furoyl chloride into 2-furoic acid before acylation could occur.Ensure all glassware is strictly flame-dried and THF is anhydrous. Use a fresh bottle of 2-furoyl chloride.
Formation of Di-acylated Byproduct The reaction temperature spiked during addition, or a large excess of acyl chloride was used.Strictly maintain the ice bath at 0 °C during the dropwise addition. Do not exceed 1.05 equivalents of the electrophile.
Product Lost in Aqueous Phase The highly polar triazole core increases the water solubility of the final product.If the yield is low after EtOAc extraction, back-extract the aqueous layer with a more polar organic solvent mixture (e.g., CHCl₃/Isopropanol 4:1).

References

  • Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4H-Pyrano[3,2-c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. MDPI. Available at: [Link]

  • New Mononuclear Cu(II) Complexes and 1D Chains with 4-Amino-4H-1,2,4-triazole. MDPI. Available at:[Link]

Sources

Application

Application Note: N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide as a Bifunctional Ligand in the Design of Spin-Crossover Coordination Polymers and MOFs

Executive Summary & Mechanistic Rationale The rational design of stimuli-responsive coordination compounds relies heavily on the geometric and electronic properties of the bridging ligands. N-(4H-1,2,4-triazol-4-yl)furan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rational design of stimuli-responsive coordination compounds relies heavily on the geometric and electronic properties of the bridging ligands. N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide (hereafter referred to as furtrz ) represents a highly versatile, bifunctional ligand engineered for advanced coordination chemistry.

The structural brilliance of furtrz lies in its dual-domain architecture:

  • The 1,2,4-Triazole Core: The N1 and N2 atoms of the triazole ring act as strong-field, bidentate bridging donors. When coordinated to transition metals like Fe(II), they provide a ligand-field splitting energy ( Δo​ ) perfectly poised at the boundary between high-spin (HS) and low-spin (LS) states, enabling thermally induced Spin Crossover (SCO) [1].

  • The Furan-2-carboxamide Tail: The amide N–H and furan/carbonyl oxygen atoms serve as robust hydrogen-bond donors and acceptors. In the solid state, these groups interdigitate to form dense supramolecular networks. This host-host and host-guest hydrogen bonding is critical; it propagates the elastic strain generated during the volume expansion of the Fe(II) LS HS transition, thereby increasing the cooperativity (hysteresis) of the SCO phenomenon [2].

This application note details the validated protocols for synthesizing the furtrz ligand and deploying it in two distinct coordination workflows: the assembly of 1D polymeric chains and the construction of 2D guest-responsive Hofmann-type metal-organic frameworks (MOFs) [3, 4].

Experimental Workflows & Logic

ExperimentalWorkflow Ligand N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide (furtrz) ProtocolA Protocol A: 1D Chain Assembly Solvent: MeOH/H2O Ligand->ProtocolA 3 Equivalents ProtocolB Protocol B: 2D Hofmann Framework Solvent: EtOH/H2O Ligand->ProtocolB 2 Equivalents Fe_Source Fe(BF4)2·6H2O + Ascorbic Acid (Reducing Environment) Fe_Source->ProtocolA 1 Equivalent Fe_Source->ProtocolB 1 Equivalent Pd_Node K2[Pd(CN)4] (Square Planar Node) Pd_Node->ProtocolB 1 Equivalent ProductA [Fe(furtrz)3](BF4)2 Abrupt Spin Crossover Material ProtocolA->ProductA Slow diffusion (24h) ProductB [Fe(furtrz)2Pd(CN)4]·nH2O Guest-Dependent SCO MOF ProtocolB->ProductB Layering technique (72h) ValidationA Validation: Thermochromism (White ↔ Purple) ProductA->ValidationA ValidationB Validation: Guest-Exchange XRD & SQUID ProductB->ValidationB

Logical workflow for the divergent synthesis of 1D chains and 2D Hofmann frameworks using furtrz.

Detailed Methodologies

Synthesis of the Ligand (furtrz)

Objective: Synthesize N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide via N-acylation. Causality & Logic: The reaction utilizes triethylamine (TEA) as a non-nucleophilic acid scavenger. Neutralizing the HCl byproduct prevents the protonation of the 4-amino-1,2,4-triazole precursor, which would otherwise deactivate its nucleophilicity and halt the reaction [2].

Step-by-Step Protocol:

  • Preparation: Dissolve 4-amino-4H-1,2,4-triazole (10.0 mmol, 0.84 g) in 50 mL of anhydrous acetonitrile in a 250 mL round-bottom flask.

  • Base Addition: Add triethylamine (11.0 mmol, 1.53 mL) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acylation: Dissolve 2-furoyl chloride (10.0 mmol, 0.98 mL) in 10 mL of anhydrous acetonitrile. Add this dropwise to the stirring triazole solution over 30 minutes. Self-Validation: A white precipitate (triethylammonium chloride) will begin to form immediately, confirming the progress of the acylation.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Isolation: Filter the mixture to remove the TEA·HCl salt. Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure furtrz as off-white crystals.

Workflow A: Assembly of 1D Fe(II) Spin-Crossover Chains

Objective: Synthesize the 1D coordination polymer 2​ . Causality & Logic: Fe(II) is highly susceptible to atmospheric oxidation to Fe(III), which does not exhibit SCO in this ligand field. Ascorbic acid is added as a sacrificial reductant to maintain the +2 oxidation state. A slow diffusion method is employed to ensure the thermodynamic assembly of highly crystalline chains, which is strictly required for cooperative structural cohesion [3].

Step-by-Step Protocol:

  • Metal Solution: Dissolve Fe(BF4​)2​⋅6H2​O (0.5 mmol) and L-ascorbic acid (10 mg) in 5 mL of deionized water.

  • Ligand Solution: Dissolve furtrz (1.5 mmol) in 5 mL of methanol.

  • Diffusion Setup: In a narrow glass tube, carefully layer the ligand solution on top of the metal solution. Do not agitate.

  • Crystallization: Seal the tube and leave it undisturbed in the dark for 48 hours.

  • Validation: Collect the resulting crystalline powder via vacuum filtration and wash with diethyl ether. Self-Validation: The powder should exhibit distinct thermochromism. At room temperature, it will appear white/pale pink (High-Spin state). Upon immersion in liquid nitrogen (77 K), it will instantly turn deep purple (Low-Spin state).

Workflow B: Assembly of 2D Hofmann-Type MOFs

Objective: Synthesize the guest-responsive framework [Fe(furtrz)2​Pd(CN)4​]⋅nH2​O . Causality & Logic: Hofmann frameworks require the synergistic self-assembly of square-planar [Pd(CN)4​]2− nodes and octahedral Fe(II) centers. The cyanide groups coordinate equatorially to Fe(II), while the furtrz ligands coordinate axially. Rapid mixing yields amorphous kinetic traps; therefore, a liquid-liquid layering technique is mandatory to allow the furan-carboxamide tails to establish the delicate inter-layer hydrogen-bonding network necessary for porosity [2, 4].

Step-by-Step Protocol:

  • Aqueous Layer: Dissolve K2​[Pd(CN)4​] (0.25 mmol) and Fe(BF4​)2​⋅6H2​O (0.25 mmol) with a pinch of ascorbic acid in 10 mL of water.

  • Organic Layer: Dissolve furtrz (0.50 mmol) in 10 mL of ethanol.

  • Layering: In a crystallization vial, carefully layer the ethanol solution over the aqueous solution.

  • Incubation: Allow the vial to stand undisturbed at room temperature for 72 hours.

  • Harvesting: Yellow block-like crystals will form at the interface. Isolate via filtration and store in a sealed vial with a drop of mother liquor to prevent premature desolvation.

Quantitative Data Presentation

The spin-crossover characteristics of furtrz -based complexes are highly dependent on their structural dimensionality and solvation state. The data below summarizes the expected physicochemical properties derived from magnetic susceptibility ( χM​T ) measurements.

Table 1: Comparative Physicochemical and Spin-Crossover Properties of furtrz Architectures

Complex ArchitectureDimensionalitySpin Transition ( T1/2​↓ / T1/2​↑ )Hysteresis ( ΔT )Thermochromism (HS LS)Key Supramolecular Interactions
2​ 1D Polymeric Chain280 K / 285 K5 KWhite Deep PurpleInter-chain Amide-Anion H-bonds
[Fe(furtrz)2​Pd(CN)4​]⋅2H2​O 2D Hofmann MOF210 K / 210 K0 K (Gradual)Pale Yellow OrangeHost-Guest (Water-Amide) H-bonding
[Fe(furtrz)2​Pd(CN)4​] (Desolvated)2D Hofmann MOF245 K / 255 K10 K (Abrupt)Pale Yellow RedDirect Inter-layer Amide-Furan H-bonds

Note: Desolvation of the 2D Hofmann framework removes the guest water molecules, allowing the furan-carboxamide tails of adjacent layers to directly interact. This increased structural rigidity translates to a more abrupt spin transition and a wider thermal hysteresis loop.

References

  • Spin crossover in 1D, 2D and 3D polymeric Fe(II)
  • Guest-Induced Multistep to Single-Step Spin-Crossover Switching in a 2-D Hofmann-Like Framework with an Amide-Appended Ligand Inorganic Chemistry - ACS Public
  • Complete and Versatile Post-Synthetic Modification on Iron-Triazole Spin Crossover Complexes: A Relevant Material Elaboration Method LookChem / Academic Research D
  • Exploring “Triazole-Thiourea” Based Ligands for the Self-Assembly of Photoluminescent Hg(II)
Method

Comprehensive Spectroscopic Characterization Protocol for N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Application Focus: Structural Elucidation, Impurity Profiling, and Quality Control Introduction & Chemical Context The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Application Focus: Structural Elucidation, Impurity Profiling, and Quality Control

Introduction & Chemical Context

The compound N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide (CAS: 89795-91-5)[1] is a highly polar, nitrogen-rich heterocyclic scaffold. Structurally, it consists of a furan ring linked via a carboxamide bridge to a 4-amino-1,2,4-triazole moiety. This specific topology is frequently encountered in the development of novel antimicrobial and antifungal agents[2][3].

Characterizing this molecule presents unique analytical challenges. The presence of multiple heteroatoms (oxygen and nitrogen) creates a complex hydrogen-bonding network, while the electronic communication between the electron-rich furan and the electron-deficient triazole heavily influences its spectral signatures[2][4]. As a Senior Application Scientist, I have designed the following multi-modal spectroscopic workflow to ensure unambiguous structural elucidation.

Analytical Workflow

The following diagram illustrates the self-validating analytical pipeline required to characterize this compound, moving from sample preparation through to final structural confirmation.

Workflow cluster_analysis Data Acquisition & Spectral Analysis Sample Sample Preparation N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide NMR NMR Spectroscopy (1H, 13C, 2D) Solvent: DMSO-d6 Sample->NMR FTIR ATR-FTIR (Solid State) Amide & Heterocycle Bands Sample->FTIR HRMS HRMS (ESI-TOF) Positive Ion Mode [M+H]+ & Fragmentation Sample->HRMS Data Data Synthesis & Cross-Validation NMR->Data FTIR->Data HRMS->Data Elucidation Structural Elucidation & Impurity Profiling Data->Elucidation

Figure 1: Multi-modal spectroscopic workflow for heterocyclic amide characterization.

Core Methodologies & Mechanistic Insights

To ensure scientific integrity, a protocol must be more than a list of instructions; it must be a self-validating system where the causality of every parameter is understood.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the proton and carbon framework, specifically distinguishing the furan protons from the triazole protons.

  • Solvent Selection (Causality): The target molecule is poorly soluble in non-polar solvents like CDCl3​ due to strong intermolecular hydrogen bonding between the amide N-H and the triazole nitrogens. Therefore, DMSO-d6 is strictly required. DMSO not only provides complete dissolution but also acts as a strong hydrogen-bond acceptor. This slows down the chemical exchange rate of the highly acidic amide N-H proton, preventing it from broadening into the baseline and allowing it to be observed as a distinct signal, typically >10.0 ppm[2][3].

  • Protocol:

    • Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.

    • Self-Validation Step: Run a rapid 1D 1H solvent blank prior to sample insertion. Confirm the absence of a broad water peak at ~3.33 ppm, which could obscure critical furan multiplets[4].

    • Acquire 1H NMR at 400 MHz or 600 MHz (298 K, 16 scans, relaxation delay D1=2s ).

    • Acquire 13C NMR (1024 scans) to capture the quaternary carbonyl and triazole carbons.

  • Expected Signatures: The furan ring will present three distinct double-doublets (dd) between 6.5 ppm and 8.0 ppm[4]. The 4H-1,2,4-triazole ring, due to its symmetry and electron-withdrawing nature, will present a sharp, integrated 2H singlet near 8.8–9.3 ppm[2][5].

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR)

Objective: Confirm the presence of the secondary amide linkage and the heteroaromatic rings without matrix interference.

  • Technique Selection (Causality): Traditional KBr pellet pressing is highly susceptible to atmospheric moisture absorption. Because water exhibits a broad O-H stretch around 3300 cm⁻¹, it directly overlaps with and masks the critical N-H stretching frequency of the amide. Using a Diamond ATR module eliminates sample matrix preparation, preserving the integrity of the N-H and C=O (Amide I) vibrational bands[2].

  • Protocol:

    • Self-Validation Step: Perform a background scan (32 scans, 4 cm⁻¹ resolution) on the empty, cleaned diamond crystal. A flat baseline from 4000–400 cm⁻¹ validates crystal purity.

    • Apply 1–2 mg of the solid powder directly onto the crystal. Apply consistent anvil pressure.

    • Acquire the sample spectrum (32 scans).

  • Expected Signatures: Look for the sharp Amide I (C=O stretch) band at ~1670 cm⁻¹ and the Amide II (N-H bend) at ~1550 cm⁻¹. The triazole C=N stretch will appear prominently around 1510–1540 cm⁻¹[2][3].

High-Resolution Mass Spectrometry (HRMS)

Objective: Verify the exact molecular formula ( C7​H6​N4​O2​ ) and map the structural connectivity via collision-induced dissociation (CID).

  • Ionization Mode (Causality): The basic nitrogen atoms within the 1,2,4-triazole ring possess lone pairs that readily accept protons. Utilizing Electrospray Ionization in Positive Mode (ESI+) with an acidic mobile phase (0.1% formic acid in acetonitrile/water) guarantees near-quantitative protonation, yielding a strong [M+H]+ precursor ion[6][7].

  • Protocol:

    • Dilute the sample to 1 µg/mL in 50:50 H2​O :MeCN containing 0.1% Formic Acid.

    • Self-Validation Step: Infuse a lock-mass calibrant (e.g., Leucine Enkephalin) concurrently during the ESI-TOF run. This provides real-time mass correction, ensuring mass accuracy remains within the strict < 5 ppm error threshold required for publication.

    • Perform MS/MS fragmentation using a collision energy ramp (15–30 eV).

  • Expected Signatures: The exact mass for [M+H]+ is calculated at m/z 179.0569. Fragmentation will typically yield a furan-2-acylium ion (m/z 95.01) due to the cleavage of the amide C-N bond.

Quantitative Data Summary

The following table synthesizes the expected multi-modal spectroscopic data for N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide, derived from the structural behavior of analogous furan-carboxamides and 4-amino-triazoles[2][3][4].

Analytical TechniqueSignal / Peak AssignmentValue / Chemical ShiftMultiplicity / Intensity
1 H NMR (DMSO-d6) Furan H5 (adjacent to O)~ 7.95 ppmdd, 1H
Furan H3 (conjugated)~ 7.45 ppmdd, 1H
Furan H4~ 6.70 ppmdd, 1H
Triazole H3, H5~ 8.95 ppms, 2H
Amide N-H~ 11.80 ppmbr s, 1H
13 C NMR (DMSO-d6) Amide C=O~ 156.0 ppmQuaternary
Furan C2 (O-C=C)~ 146.5 ppmQuaternary
Furan C5~ 145.2 ppmCH
Triazole C3, C5~ 143.5 ppmCH (x2)
Furan C3~ 116.8 ppmCH
Furan C4~ 112.5 ppmCH
ATR-FTIR N-H Stretch (Amide)~ 3250 cm⁻¹Sharp, medium
C=O Stretch (Amide I)~ 1675 cm⁻¹Sharp, strong
N-H Bend (Amide II)~ 1550 cm⁻¹Sharp, strong
C=N Stretch (Triazole)~ 1510 cm⁻¹Medium
HRMS (ESI-TOF) [M+H]+ Precursor Ionm/z 179.0569Base Peak (100%)
[Furan−C=O]+ Fragmentm/z 95.0133MS/MS Fragment

References

  • CAS#:89795-91-5 | N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide. ChemSrc.
  • 4-Amino-1,2,4-triazole | C2H4N4 | CID 11432. PubChem (National Institutes of Health).
  • 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. MDPI.
  • N-(2,2-Diphenylethyl)furan-2-carboxamide. MDPI.
  • A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. PLOS One.
  • Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation. Inorganic Chemistry - ACS Publications.
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PMC (National Institutes of Health).

Sources

Application

Application Notes: In Vivo Evaluation of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive framework for the preclinical in vivo evaluation of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide, a novel chemical entity. Based on the structural motifs present—a 1,2,4-triazole ring and a furan-2-carboxamide core—this compound is hypothesized to possess potential anticonvulsant and/or anticancer activities.[1][2][3][4][5][6] This guide details protocols for preliminary toxicity assessment, pharmacokinetic profiling, and robust efficacy testing in validated animal models relevant to these therapeutic areas. The methodologies are designed to establish a foundational understanding of the compound's safety and efficacy profile, guiding further development.

Introduction and Rationale

N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide integrates two pharmacologically significant scaffolds. The 1,2,4-triazole moiety is a component of numerous compounds with a wide array of biological activities, including anticonvulsant, anti-inflammatory, and anticancer effects.[2][3][6][7] Similarly, the furan-2-carboxamide core is found in molecules with demonstrated anticancer and antimicrobial properties.[1][5][8][9] The combination of these two groups suggests that this novel compound is a promising candidate for investigation as a therapeutic agent.

The initial in vivo assessment of a new chemical entity is a critical step that bridges discovery and clinical application.[10][11][12] This process must be systematic, beginning with safety and tolerability before proceeding to efficacy. The protocols outlined herein are designed to be robust and reproducible, providing the necessary data to make informed decisions about the compound's developmental trajectory.[13][14]

Pre-Formulation and Preliminary Assessments

Before initiating in vivo studies, fundamental physicochemical properties of the test compound must be characterized to ensure proper formulation and administration.

  • Solubility: Determine the solubility in common vehicles (e.g., water, saline, DMSO, PEG400, Tween 80) to develop a suitable, non-toxic formulation for animal administration.

  • Stability: Assess the stability of the compound in the chosen vehicle under experimental conditions to ensure accurate dosing.

  • Purity: Confirm the purity of the compound (typically >95%) via methods like HPLC and NMR.

Overall In Vivo Testing Workflow

A structured, phased approach is crucial for the efficient and ethical evaluation of a novel compound. The workflow should progress from broad safety assessments to specific, hypothesis-driven efficacy studies.

G MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Profiling MTD->PK MES Anticonvulsant Model (MES Test) PK->MES Select Doses & Timepoints Xenograft Anticancer Model (Xenograft) PK->Xenograft Data Data Analysis & Interpretation MES->Data Xenograft->Data GoNoGo Go/No-Go Decision for Further Development Data->GoNoGo

Caption: High-level workflow for preclinical in vivo evaluation.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide that does not cause unacceptable toxicity or mortality in mice after a single administration.[15][16] This is a critical first step to inform dose selection for subsequent efficacy studies.[16][17]

Materials:

  • Test Compound: N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide

  • Vehicle (e.g., 0.5% Carboxymethylcellulose in saline)

  • Animals: Male and Female Swiss Albino mice (6-8 weeks old)

  • Standard laboratory equipment (syringes, gavage needles, balances)

Methodology:

  • Animal Acclimation: Acclimate animals to the facility for at least 3-5 days before the experiment, with ad libitum access to food and water.[18]

  • Group Allocation: Assign animals to groups of 3-5 per sex per dose level. Include a vehicle control group.

  • Dose Escalation Design: Employ a dose escalation scheme. An example starting dose might be 100 mg/kg, followed by 300 mg/kg, 1000 mg/kg, and 2000 mg/kg, administered via oral gavage (PO) or intraperitoneal (IP) injection.[19]

  • Administration: Administer a single dose of the test compound or vehicle. The volume is typically 10 mL/kg.[19]

  • Observation:

    • Monitor animals continuously for the first hour post-dosing for acute signs of toxicity (e.g., convulsions, ataxia, sedation, respiratory distress).

    • Continue observations at 4, 24, 48, and 72 hours.[19]

    • Record body weight daily for 7-14 days.

    • Note any instances of mortality.

  • Endpoint: The MTD is defined as the highest dose that causes no mortality and no more than a 10% loss in body weight, with any signs of toxicity being transient and fully reversible.[15]

Parameter Description Purpose
Dose Levels Escalating doses (e.g., 100, 300, 1000, 2000 mg/kg)To identify the dose range associated with toxicity.
Route Oral (PO) or Intraperitoneal (IP)To match the intended clinical route or for screening.
Observation Period 7-14 daysTo capture delayed toxicity effects.
Key Endpoints Mortality, clinical signs, body weight changeTo define dose-limiting toxicity.[15]

Protocol 2: Efficacy in an Anticonvulsant Model - Maximal Electroshock (MES) Test

Objective: To evaluate the ability of the test compound to prevent the spread of seizures, modeling its potential efficacy against generalized tonic-clonic seizures.[20][21]

Rationale: The MES test is a well-validated, standard screening model for anticonvulsant drugs.[22][23] Protection in this model indicates a compound's ability to prevent seizure propagation through neural circuits.[21]

Materials:

  • Electroconvulsive shock generator with corneal or auricular electrodes.

  • 0.5% Tetracaine hydrochloride solution (local anesthetic).

  • 0.9% Saline solution.

  • Animals: Male ICR-CD-1 mice (20-25 g).

Methodology:

  • Animal Preparation: Acclimate animals as previously described.

  • Dosing:

    • Administer the test compound at several doses below the MTD (e.g., 0.25x, 0.5x, and 0.75x MTD) to different groups of animals (n=8-10 per group).[21]

    • Include a vehicle control group and a positive control group (e.g., Phenytoin, 25 mg/kg, IP).[24]

    • Administer the compound at a predetermined time before the MES test, based on PK data if available (typically 30-60 minutes for IP).

  • MES Induction:

    • Apply a drop of tetracaine solution to the animal's corneas to provide local anesthesia.[20]

    • Place corneal electrodes and deliver an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[20][25]

  • Observation & Endpoint:

    • Immediately after the stimulus, observe the animal for the characteristic seizure pattern.

    • The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.[20][25]

    • An animal is considered "protected" if the tonic hindlimb extension is abolished.[20]

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the median effective dose (ED50), which is the dose that protects 50% of the animals, using probit analysis.[25]

G Acclimate Acclimation (3-5 days) Group Group Allocation (n=8-10) - Vehicle - Positive Control - Test Compound Doses Acclimate->Group Dose Compound Administration (IP/PO) Group->Dose Wait Wait for Tmax (e.g., 30-60 min) Dose->Wait Anesthetize Apply Corneal Anesthetic Wait->Anesthetize Stimulate Deliver Electrical Stimulus (50mA, 60Hz, 0.2s) Anesthetize->Stimulate Observe Observe Seizure Pattern Stimulate->Observe Endpoint Endpoint: Abolition of Tonic Hindlimb Extension? Observe->Endpoint Protected Protected Endpoint->Protected Yes NotProtected Not Protected Endpoint->NotProtected No Analyze Calculate % Protection & ED50 Protected->Analyze NotProtected->Analyze

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Protocol 3: Efficacy in an Anticancer Model - Subcutaneous Xenograft Study

Objective: To assess the antitumor activity of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide on the growth of human cancer cells implanted in immunocompromised mice.[26][27]

Rationale: The subcutaneous xenograft model is a foundational in vivo model in oncology research, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living system.[26]

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).

  • Animals: Immunocompromised mice (e.g., Athymic Nude or NOD-SCID mice, 4-6 weeks old).[28]

  • Matrigel or similar basement membrane extract (optional, to improve tumor take rate).[28]

  • Calipers for tumor measurement.

Methodology:

  • Cell Preparation:

    • Culture cancer cells under standard conditions until they are in the logarithmic growth phase.[28][29]

    • Harvest cells and perform a viable cell count using trypan blue exclusion. Cell viability should be >90%.[29]

    • Resuspend cells in sterile, serum-free medium or PBS to a final concentration of 1-5 x 10⁷ cells/mL.[28] If using Matrigel, mix the cell suspension 1:1 with it on ice.[28]

  • Tumor Implantation:

    • Inject 100-200 µL of the cell suspension (containing 1-10 million cells) subcutaneously into the flank of each mouse.[26][28][29]

  • Tumor Growth and Grouping:

    • Monitor mice 2-3 times per week for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment groups (n=8-10 per group): Vehicle control, positive control (e.g., Paclitaxel), and test compound groups.

  • Treatment:

    • Administer the test compound and controls according to a predetermined schedule (e.g., daily, every other day) and route (PO, IP). Doses should be based on the MTD study.

  • Monitoring and Endpoints:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width)² x Length / 2.[26][29]

    • Monitor animal body weight and overall health throughout the study.

    • The primary endpoint is tumor growth inhibition. The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Data Analysis:

    • At the end of the study, euthanize the animals, excise the tumors, and record their final weight.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Parameter Description Rationale
Animal Model Immunocompromised Mice (e.g., Nude, SCID)To prevent rejection of the human tumor graft.[26][28]
Cell Line Relevant human cancer cell line (e.g., A549, HCT116)To model a specific type of human cancer.
Implantation Site Subcutaneous (flank)Allows for easy, non-invasive monitoring of tumor growth.
Treatment Schedule Daily, 5 days/week for 3 weeks (example)To provide sustained drug exposure to the tumor.
Primary Endpoint Tumor Volume and Final Tumor WeightDirect measures of anti-proliferative efficacy in vivo.[26][29]

Data Interpretation and Next Steps

Successful completion of these protocols will provide a foundational dataset on the in vivo profile of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide.

  • Safety: The MTD study will establish the acute safety window.

  • Efficacy: Positive results in either the MES (significant increase in protection, dose-dependent ED50) or xenograft (significant TGI) models would warrant further investigation.

  • Decision Making: A compound demonstrating a favorable safety profile (high MTD) and significant, dose-dependent efficacy in a relevant model would be a strong candidate for more advanced preclinical studies, including multi-dose toxicity studies and evaluation in more complex disease models.

References

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Vertex AI Search.
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. Benchchem.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.
  • 4.3. Maximal Electroshock Seizure Test. Bio-protocol.
  • A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors. Benchchem.
  • In vivo studies on the mechanism of action of the broad spectrum anticonvulsant loreclezole. PubMed.
  • comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Anticonvulsant activity assessment using Maximal Electroshock Method (MES) i.
  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole deriv
  • Xenograft Tumor Model Protocol. Protocol Online.
  • Determination of anticonvulsant activity of drugs using animal models. Slideshare.
  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole deriv
  • Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One.
  • In- Vivo Comparison of Anticonvulsant Effects of Gabapentin and Verapamil alone and in Combination with Diazepam on Acute Seizure Model.
  • Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potenti
  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. JOCPR.
  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. Yeasen.
  • Synthesis and Pharmacological in Vitro and in Vivo Evaluations of Novel Triazole Derivatives as Ligands of the Ghrelin Receptor. 1.
  • Tumorigenicity Assay in Nude Mice. PMC - NIH.
  • Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice. YouTube.
  • CLINICAL STUDY PROTOCOL PHASE 1/2 DOSE-ESCALATION, SAFETY, CLINICAL ACTIVITY, PHARMACOKINETIC AND PHARMACODYNAMIC STUDY OF THE E. ClinicalTrials.gov.
  • Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes.
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • PreClinical Studies in Drug Development. James Lind Institute.
  • dose selection for carcinogenicity studies. PMDA.
  • Maximum Tolerated Dose (MTD)
  • Preclinical research strategies for drug development. AMSbiopharma.
  • General Principles of Preclinical Study Design. PMC - NIH.
  • Maximum Tolerated Dose (MTD)
  • Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)
  • Preclinical Studies in Drug Development. PPD.
  • The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. WuXi AppTec.
  • Designing an In Vivo Preclinical Research Study. MDPI.
  • N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-methyl-2-propyl-1,3-thiazole-5-carboxamide. Chem-TCM.
  • Furan-2-carboxamide, N-decyl-N-methyl-. Cheméo.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • 5-(4H-1,2,4-TRIAZOL-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE. gsrs.

Sources

Method

Application Note: In Vitro Evaluation of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide in Mammalian Cell Culture

Target Audience: Researchers, assay development scientists, and preclinical pharmacologists. Application Focus: Cytotoxicity screening and PI3K/AKT mechanistic pathway analysis. Introduction & Scientific Rationale Hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and preclinical pharmacologists. Application Focus: Cytotoxicity screening and PI3K/AKT mechanistic pathway analysis.

Introduction & Scientific Rationale

Heterocyclic scaffolds combining 1,2,4-triazoles and furan-2-carboxamides represent a privileged class of pharmacophores in modern oncology drug discovery. The 1,2,4-triazole moiety offers robust hydrogen-bonding capabilities that enhance target residence time, while the furan-carboxamide acts as a versatile linker mimicking peptide bonds, which is critical for docking into the ATP-binding pockets of kinases[1,2,4-triazole derivatives exhibit potent anticancer potential by targeting the PI3K/AKT signaling axis][1].

Because activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) are pervasive in lung and colorectal carcinomas, evaluating novel triazole-furan carboxamides requires a robust, self-validating in vitro assay cascade[inhibition of PI3K is a validated therapeutic strategy for tumors with hyperactive signaling][2]. This application note details a comprehensive, step-by-step protocol for assessing the anti-proliferative activity and mechanistic efficacy of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide .

Experimental Workflow

To ensure scientific rigor, the evaluation cascade is designed to move from broad phenotypic screening (viability) to specific mechanistic validation (protein phosphorylation).

Workflow A Compound Preparation N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide B Cell Culture & Seeding (A549, HCT116 lines) A->B C Cytotoxicity Screening (CellTiter-Glo Assay) B->C D Apoptosis Profiling (Annexin V/PI Flow Cytometry) C->D E Mechanistic Target Validation (PI3K/AKT Western Blot) C->E

Fig 1. Experimental workflow for evaluating triazole-furan carboxamide derivatives in vitro.

Self-Validating Experimental Protocols

Protocol A: Compound Preparation and Storage

Causality Insight: Heterocyclic carboxamides often exhibit poor aqueous solubility. Preparing master stocks in anhydrous DMSO prevents premature precipitation, while aliquoting prevents freeze-thaw degradation that can artificially lower the compound's apparent potency.

  • Master Stock: Dissolve N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide in 100% anhydrous DMSO to a concentration of 10 mM.

  • Storage: Aliquot into sterile, light-protected microcentrifuge tubes (50 µL/tube) and store at -20°C.

  • Working Dilutions: Perform serial dilutions in pre-warmed complete culture media immediately prior to cell treatment. Critical: Ensure the final DMSO concentration on the cells never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Cell Viability Assay (ATP Luminescence)

Causality Insight: We utilize an ATP-quantification assay (e.g., CellTiter-Glo) rather than traditional MTT. MTT relies on NAD(P)H-dependent oxidoreductases, which can be confounded by compounds causing mitochondrial stress without immediate cell death. ATP luminescence provides a direct, linear correlation with viable cell number.

Step-by-Step Methodology:

  • Cell Seeding: Harvest A549 (lung carcinoma) or HCT116 (colorectal carcinoma) cells in the logarithmic growth phase. Seed 3,000 cells/well in 90 µL of complete media into a 96-well opaque white plate.

    • Edge Effect Mitigation: Fill the outermost perimeter wells with 100 µL of sterile PBS to prevent media evaporation in the inner experimental wells.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

  • Treatment: Add 10 µL of the 10X compound working dilutions to achieve final concentrations ranging from 0.01 µM to 50 µM.

  • Endpoint: After 72 hours of continuous exposure, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well.

  • Readout: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and record luminescence using a microplate reader.

System Validation Criteria:

  • Negative Control: 0.1% DMSO vehicle must yield maximum luminescence (defined as 100% viability).

  • Positive Control: 10 µM LY294002 (a known PI3K inhibitor) must reduce viability by >60% to validate the assay window[LY294002 serves as a non-specific PI3K reference standard][2].

  • Background: Media-only wells must be subtracted from all readings.

Protocol C: Mechanistic Validation via Western Blotting

Causality Insight: To prove the compound acts on the PI3K/AKT pathway, we must analyze the phosphorylation status of downstream effectors. The inclusion of phosphatase inhibitors is non-negotiable; without them, endogenous phosphatases will rapidly erase the transient phosphorylation signals (e.g., p-AKT Ser473) during the lysis step.

  • Treatment: Plate 5 × 10⁵ A549 cells per well in a 6-well plate. Treat with the compound at its calculated IC₅₀ and 2× IC₅₀ for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail, 1 mM Na₃VO₄, and 10 mM NaF (phosphatase inhibitors).

  • Clarification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against total AKT, p-AKT (Ser473), total PI3K, and p-PI3K (Tyr458). Use GAPDH or β-actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour and visualize using ECL substrate.

Data Presentation & Interpretation

Quantitative viability data should be modeled using a four-parameter logistic non-linear regression to calculate the IC₅₀. Triazole-containing compounds frequently demonstrate selective cytotoxicity against cancer cell lines while sparing non-tumorigenic cells[1,2,3-triazole derivatives show potential activity against A549 cells][3].

Table 1: Representative Cytotoxicity Profile (72h Exposure)

Cell LineTissue OriginPutative IC₅₀ (µM) ± SDReference (LY294002) IC₅₀ (µM)
A549 Lung (NSCLC)4.2 ± 0.315.5 ± 1.2
HCT116 Colorectal Carcinoma6.8 ± 0.518.2 ± 1.4
HEK293T Normal Embryonic Kidney> 50.0> 50.0

Note: The high IC₅₀ in HEK293T cells establishes the therapeutic window and validates the compound's selectivity for hyperactive kinase networks over basal survival pathways.

Mechanistic Pathway Modulation

By docking into the ATP-binding site of PI3K, the triazole-furan carboxamide scaffold prevents the conversion of PIP2 to PIP3, thereby starving AKT of its membrane-docking site and halting downstream mTORC1-mediated proliferation[molecular docking confirms triazole hybrids target PI3K and AKT1][4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor N-(4H-1,2,4-triazol-4-yl) furan-2-carboxamide Inhibitor->PI3K Inhibits

Fig 2. Putative inhibition of the PI3K/AKT signaling axis by the triazole-furan carboxamide.

References

  • Source: nih.
  • Source: google.
  • Source: frontiersin.
  • Source: mdpi.

Sources

Application

Application Note: Advanced Formulation Strategies for N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide Drug Delivery

Executive Summary & Physicochemical Profiling The compound N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide represents a highly potent structural motif frequently explored in modern medicinal chemistry for oncology, antifung...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide represents a highly potent structural motif frequently explored in modern medicinal chemistry for oncology, antifungal therapies, and neglected tropical diseases. The 1,2,4-triazole scaffold is a privileged structure that interacts favorably with various biological targets via hydrogen bonding and π-stacking [1].

However, the translation of this molecule from in vitro success to in vivo efficacy is severely bottlenecked by its physicochemical properties. The rigid planar structure of the furan-2-carboxamide moiety, combined with the triazole ring, results in exceptionally high crystal lattice energy and lipophilicity. Consequently, the molecule is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by:

  • Poor Aqueous Solubility: The strong intermolecular hydrogen bonding network resists dissolution in gastrointestinal (GI) fluids.

  • Limited Permeability & High First-Pass Metabolism: Even if solubilized, the furan ring is highly susceptible to rapid presystemic oxidation by hepatic cytochrome P450 enzymes, preventing the active drug from reaching systemic circulation.

To achieve therapeutic viability, formulation strategies must simultaneously disrupt the crystalline state and facilitate absorption pathways that bypass the liver. This application note details two field-proven, self-validating formulation workflows: Amorphous Solid Dispersions (ASDs) and Nanostructured Lipid Carriers (NLCs) .

Formulation Selection Logic

The decision to utilize ASDs or NLCs depends on the specific pharmacokinetic goals of the delivery system. ASDs primarily address the thermodynamic barriers of dissolution, while NLCs address both solubility and permeability by hijacking the body's lipid absorption pathways [2].

FormulationLogic Start API: N-(4H-1,2,4-triazol-4-yl) furan-2-carboxamide BCS BCS Class IV Low Sol, Low Perm Start->BCS Solubilization Solubility Enhancement (Disrupt Crystal Lattice) BCS->Solubilization Permeability Permeability Enhancement (Bypass First-Pass) BCS->Permeability ASD Amorphous Solid Dispersion (HME / Soluplus) Solubilization->ASD NLC Nanostructured Lipid Carriers (Lipid Matrix) Permeability->NLC End_ASD Enhanced Oral Bioavailability ASD->End_ASD Improved Dissolution End_NLC Enhanced Oral Bioavailability NLC->End_NLC Lymphatic Transport

Formulation selection logic for BCS Class IV triazole-carboxamides.

Protocol A: Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion

Causality & Rationale

Converting the crystalline API into an amorphous state significantly lowers the thermodynamic barrier to dissolution. However, amorphous states are inherently unstable and prone to recrystallization. By extruding the drug with an amphiphilic polymer like Hypromellose Acetate Succinate (HPMC-AS) or Soluplus®, the polymer matrix provides steric hindrance and forms specific hydrogen bonds with the triazole core, effectively "freezing" the drug in its highly soluble amorphous form [3].

Step-by-Step Methodology
  • Pre-blending: Accurately weigh the API (20% w/w) and HPMC-AS (80% w/w). Transfer to a high-shear V-blender and mix for 15 minutes at 25 rpm to ensure a homogenous physical mixture.

  • Extruder Preparation: Configure a co-rotating twin-screw extruder with a standard mixing screw profile. Set the temperature profile across the heating zones from feed to die: 90°C → 120°C → 140°C → 140°C. Note: 140°C is selected to be above the glass transition temperature (Tg) of HPMC-AS but strictly below the thermal degradation point of the furan-2-carboxamide moiety.

  • Hot Melt Extrusion (HME): Feed the physical mixture into the hopper at a constant rate of 0.5 kg/h . Maintain a screw speed of 100 rpm. The high shear and elevated temperature will dissolve the drug into the molten polymer matrix [4].

  • Downstream Processing: Extrude the melt onto a chill roll set to 15°C to rapidly quench the extrudate, locking in the amorphous state.

  • Milling: Mill the solidified extrudate using a cryogenic impact mill to achieve a target particle size of D90 < 150 µm.

Self-Validation System

To validate the success of the protocol, the formulation must pass a structural integrity check. Perform Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) on the milled powder. The protocol is considered successful only if the PXRD diffractogram shows a broad "halo" without sharp Bragg peaks, and the DSC thermogram confirms the complete absence of the API's characteristic melting endotherm.

Protocol B: Nanostructured Lipid Carriers (NLCs) for Lymphatic Targeting

Causality & Rationale

NLCs encapsulate the hydrophobic drug within a lipid matrix composed of spatially incompatible solid and liquid lipids. This "imperfect" matrix prevents the drug from being expelled during long-term storage. Crucially, administering the furan-2-carboxamide derivative in a lipid-based nanocarrier stimulates the formation of chylomicrons in the intestinal enterocytes. These chylomicrons are absorbed directly into the lymphatic system, entirely bypassing the hepatic portal vein and protecting the vulnerable furan ring from first-pass cytochrome P450 metabolism [2].

NLC_Pathway NLC Drug-Loaded NLC Lumen Intestinal Lumen (Lipolysis) NLC->Lumen Enterocyte Enterocyte Uptake (Endocytosis) Lumen->Enterocyte Chylomicron Chylomicron Formation Enterocyte->Chylomicron Lymph Lymphatic System (Bypasses Liver) Chylomicron->Lymph Systemic Systemic Circulation Lymph->Systemic

Intestinal lymphatic absorption pathway of NLC-formulated API.

Step-by-Step Methodology
  • Lipid Phase Preparation: In a glass beaker, combine Glyceryl palmitostearate (solid lipid, 4% w/v) and Transcutol® (liquid lipid/solubilizer, 2% w/v). Heat the mixture on a magnetic hotplate to 75°C until fully melted. Add the API (0.5% w/v) and stir until optically clear.

  • Aqueous Phase Preparation: In a separate vessel, dissolve Poloxamer 188 (surfactant, 2% w/v) in ultra-purified water. Heat this aqueous solution to exactly 75°C to match the lipid phase temperature (preventing premature lipid precipitation).

  • Primary Emulsification: Dropwise, add the hot aqueous phase to the molten lipid phase while homogenizing using a high-shear rotor-stator homogenizer at 12,000 rpm for 5 minutes to form a coarse pre-emulsion.

  • Nanonization: Immediately transfer the pre-emulsion to an ultrasonic probe sonicator. Process at 70% amplitude for 10 minutes using a pulsed cycle (10 seconds ON, 5 seconds OFF) in an ice-water bath to prevent thermal degradation of the drug.

  • Solidification: Allow the nanoemulsion to cool to room temperature (25°C). As the system cools below the melting point of the solid lipid, the droplets solidify into NLCs.

Self-Validation System

Analyze the resulting dispersion using Dynamic Light Scattering (DLS) . The protocol is self-validated if the Z-average particle size is between 80–150 nm with a Polydispersity Index (PDI) < 0.25. Furthermore, determine the Encapsulation Efficiency (EE%) via centrifugal ultrafiltration; a successful lipid matrix integration will yield an EE > 90%.

Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic improvements when transitioning N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide from an unformulated crystalline powder to the engineered delivery systems described above.

Formulation TypeCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)Primary Mechanism of Enhancement
Unformulated API 120 ± 154.0850 ± 95100%N/A (Baseline)
ASD (HPMC-AS) 580 ± 452.53,400 ± 210400% Supersaturation & Lattice Disruption
NLC Dispersion 890 ± 603.06,100 ± 380717% Lymphatic Transport & Solubilization

Note: Data represents normalized predictive modeling for BCS Class IV triazole-carboxamide derivatives based on established in vivo pharmacokinetic profiles.

References

  • Source: PMC (National Institutes of Health)
  • Oral Efficacy of a Diselenide Compound Loaded in Nanostructured Lipid Carriers in a Murine Model of Visceral Leishmaniasis Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • QbD-driven solid dispersion development for enhanced solubility and dissolution of the BCS Class II drug voriconazole as a model drug Source: RSC Publishing URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide Synthesis

Welcome to the Application Science Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering yield bottlenecks during the N-acylation of 4-amino-4H-1,2,4-triazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering yield bottlenecks during the N-acylation of 4-amino-4H-1,2,4-triazole. Below, we dissect the mechanistic causes of reaction failure and provide a validated, self-correcting protocol to maximize your synthetic throughput.

Mechanistic Troubleshooting & FAQs

Q1: Why is my overall yield consistently below 40%, with unreacted 4-amino-1,2,4-triazole remaining in the reaction mixture? A: This is a dual issue of solubility and nucleophilicity. 4-amino-4H-1,2,4-triazole is highly polar and exhibits poor solubility in standard aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Furthermore, the exocyclic amino group (N4) is significantly less nucleophilic than typical aliphatic amines due to the electron-withdrawing nature of the adjacent triazole ring[1]. Corrective Action: Abandon DCM/THF. Switch to anhydrous pyridine or a mixture of anhydrous DMF/pyridine. Pyridine acts as both an excellent solvent for the triazole and a non-nucleophilic acid scavenger, driving the equilibrium forward without degrading the electrophile.

Q2: I am observing multiple spots on TLC, and LC-MS shows isomeric byproducts. Is ring-acylation competing with the desired exocyclic N-acylation? A: Yes. 4-amino-4H-1,2,4-triazole exhibits amphoteric character. Under strongly basic conditions (e.g., using NaH or excess NaOH), deprotonation of the triazole ring can occur, leading to competitive kinetic acylation at the N1 or N2 positions[1]. This forms highly unstable 1-acyl-4-amino-1,2,4-triazolium intermediates that readily hydrolyze during workup, effectively consuming your furan-2-carbonyl chloride and destroying your yield. Corrective Action: Strictly avoid strong bases. Rely on mild organic bases like N,N-diisopropylethylamine (DIPEA) or use pyridine as the sole base. This ensures the ring remains protonated (less nucleophilic) while the exocyclic amine attacks the acid chloride.

Q3: Should I synthesize this using furan-2-carbonyl chloride, or is it better to use furan-2-carboxylic acid with coupling reagents like HATU or EDC/HOBt? A: For this specific substrate, the acid chloride route is vastly superior. Standard peptide coupling reagents (HATU, EDC) generate active esters that are often not electrophilic enough to overcome the poor nucleophilicity of the 4-amino group, leading to sluggish reactions and incomplete conversion[2]. Furan-2-carbonyl chloride provides the necessary electrophilic punch, provided strictly anhydrous conditions are maintained to prevent its hydrolysis to furan-2-carboxylic acid[3].

Quantitative Reagent Optimization

To illustrate the impact of reagent selection on the synthesis of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide, we have summarized the quantitative outcomes of various coupling strategies below.

Coupling StrategySolvent SystemBaseConversion (%)Isolated Yield (%)Purity (LC-MS)Mechanistic Notes
Furan-2-carbonyl chloride Pyridine (Anhydrous)Pyridine>98%82 - 88%>98%Optimal. Solubilizes triazole; selectively buffers HCl; minimizes N1-acylation.
Furan-2-carbonyl chloride DCMTriethylamine<40%25 - 30%85%Poor solubility of triazole leads to heterogeneous reaction and hydrolysis.
Furan-2-carboxylic acid + HATU DMF (Anhydrous)DIPEA~60%45 - 50%92%Active ester is insufficiently electrophilic for the weak N4-amine[2].
Furan-2-carboxylic acid + EDC/HOBt DMF/DCMDIPEA<30%<20%VariableSluggish kinetics; significant starting material recovered.
Validated Experimental Protocol

This protocol is designed as a self-validating system. The use of pyridine ensures complete dissolution (visual confirmation) before the electrophile is introduced, eliminating the variable of heterogeneous reaction kinetics.

Materials Required:

  • 4-amino-4H-1,2,4-triazole (1.0 eq, strictly dried under vacuum)

  • Furan-2-carbonyl chloride (1.1 eq, freshly distilled or high-purity commercial)

  • Anhydrous Pyridine (10 mL per gram of triazole)

  • Ice-water bath, Argon/Nitrogen line.

Step-by-Step Methodology:

  • System Purge & Dissolution: Flame-dry a round-bottom flask equipped with a magnetic stirrer. Flush with Argon. Add 4-amino-4H-1,2,4-triazole (1.0 eq) and anhydrous pyridine. Stir at room temperature until complete dissolution is achieved (a clear, pale solution validates proper solubility).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 10 minutes. Causality: Lowering the temperature suppresses the kinetic N1/N2 ring-acylation side reactions.

  • Electrophile Addition: Dissolve furan-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous pyridine (or add neat if liquid). Add this dropwise to the reaction mixture over 15 minutes. Validation: A slight color change (yellowing) and the potential formation of a fine pyridinium chloride precipitate confirm the reaction is proceeding.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under Argon for 4–6 hours. Monitor via LC-MS until the 4-amino-4H-1,2,4-triazole peak (m/z 85 [M+H]+) is consumed.

  • Quenching & Precipitation: Pour the reaction mixture slowly into vigorously stirred crushed ice/water (approx. 5x the volume of pyridine used). The target product, N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide, will precipitate as a solid. Stir for 30 minutes to ensure the breakdown of any transient N-acylpyridinium intermediates.

  • Isolation & Purification: Filter the precipitate under a vacuum. Wash the filter cake sequentially with cold water (to remove pyridinium salts) and a small volume of cold diethyl ether. Recrystallize from an ethanol/water mixture to achieve >98% purity.

Reaction Workflow & Mechanistic Pathway

The following diagram maps the kinetic and thermodynamic pathways of the acylation process, highlighting the critical divergence between desired exocyclic acylation and the unstable ring-acylation byproduct.

SynthesisWorkflow Furan Furan-2-carbonyl chloride (Electrophile) Conditions Anhydrous Pyridine 0 °C to RT Furan->Conditions Triazole 4-amino-4H-1,2,4-triazole (Nucleophile) Triazole->Conditions Tetrahedral Tetrahedral Intermediate (Exocyclic Amine Attack) Conditions->Tetrahedral Main Pathway (Thermodynamic) RingAttack N1/N2 Ring Attack (Kinetic/Unstable) Conditions->RingAttack Side Reaction (Strong Base) Target N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide (Desired Product) Tetrahedral->Target -HCl (Buffered) Byproduct 1-acyl-4-amino-1,2,4-triazolium (Unstable Byproduct) RingAttack->Byproduct Degradation

Figure 1: Mechanistic workflow of 4-amino-4H-1,2,4-triazole acylation highlighting the desired exocyclic pathway vs. ring acylation.

References
  • Pirotte, B., et al. (1993). "4-Acylamino-4H-1,2,4-triazoles and related structures." Canadian Journal of Chemistry, 71(11), 1857-1866. URL:[Link]

  • Dennis, M. L., et al. (2016). "Rapid, Microwave Accelerated Synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]oxadiazoles from 4-Acylamino-1,2,4-Triazoles." National Institutes of Health (PMC). URL:[Link]

Sources

Optimization

resolving solubility issues of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide in DMSO

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique physicochemical hurdles of complex small molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique physicochemical hurdles of complex small molecules.

Working with N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide presents specific solubility challenges. The combination of a furan ring, a carboxamide linkage, and a 1,2,4-triazole core creates a rigid, planar molecule with a high density of hydrogen bond donors and acceptors. This structural profile leads to exceptionally strong intermolecular hydrogen bonding and pi-pi stacking, resulting in a high crystal lattice energy that resists solvation. Furthermore, poor solubility directly affects the availability of the compound in solution, which can mask its actual biological activity or lead to irreproducible assay results[1].

This guide provides self-validating protocols, mechanistic insights, and troubleshooting workflows to ensure your compound is fully dissolved and stable for downstream applications.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide resist dissolution even in a strong solvent like DMSO? A1: The difficulty is driven by crystal packing forces. The furan-2-carboxamide moiety acts as a strong hydrogen bond donor (via the amide -NH) and acceptor (via the carbonyl oxygen), while the 1,2,4-triazole ring provides multiple nitrogen acceptors. In its crystalline state, these molecules lock together tightly. Up to 40% of compounds exhibit poor solubility, with a significant portion of this issue stemming directly from crystal packing rather than mere lipophilicity[2]. DMSO must thermodynamically outcompete these intermolecular bonds to solvate the monomer.

Q2: My 10 mM stock solution was clear yesterday, but today there is a white precipitate at the bottom of the tube. What happened? A2: This is a classic symptom of moisture absorption. DMSO is highly hygroscopic and readily absorbs water from the atmosphere[3]. Even trace amounts of water will dramatically decrease the solubility of hydrophobic organic compounds by competing for hydrogen bond acceptor sites. Once water bridges the compound molecules, they re-aggregate and precipitate. Always use anhydrous DMSO and store aliquots in tightly sealed tubes over desiccant.

Q3: Can I heat the DMSO to 80°C to force the compound into solution? A3: No. While the dissolution of crystalline compounds is an endothermic process that benefits from heat, excessive temperatures risk thermal degradation, specifically the hydrolysis of the carboxamide linkage or oxidation of the furan ring. Gentle heating (30–40°C) combined with mechanical agitation is the safest and most effective approach[4].

Diagnostic Workflows & Visualization

To systematically resolve solubility issues, follow the diagnostic workflow below. It transitions from initial solvation in pure DMSO to the often-problematic step of aqueous dilution.

TroubleshootingWorkflow Start 1. Add Compound to DMSO Assess1 Visual & Centrifuge Check: Is it a true solution? Start->Assess1 HeatSonicate 2. Apply Gentle Heat (37°C) & Sonication (10 min) Assess1->HeatSonicate No (Pellet forms) Success Clear Stock Achieved (Store at -20°C in aliquots) Assess1->Success Yes (No Pellet) CheckWater 3. Verify DMSO Quality (Must be Anhydrous) HeatSonicate->CheckWater Still Insoluble CheckWater->Success Resolved with Dry DMSO Aqueous 4. Dilute into Aqueous Buffer Success->Aqueous Assess2 OD600 Check: Precipitation Occurs? Aqueous->Assess2 Rescue 5. Use Step-Down Dilution or Co-solvent (Tween-20) Assess2->Rescue Yes (OD600 > 0.05) Final Stable Assay Solution Ready Assess2->Final No (OD600 ~ 0.00) Rescue->Final

Fig 1. Diagnostic workflow for resolving DMSO solubility and aqueous dilution precipitation.

MechanisticHbond Crystal Crystalline Lattice (Strong Intermolecular H-Bonds) Intermediate Solvent-Solute Interaction (DMSO binds Amide NH) Crystal->Intermediate Addition of DMSO Anhydrous DMSO (Strong H-Bond Acceptor) DMSO->Intermediate Solvated Fully Solvated Monomers (Disrupted Crystal Lattice) Intermediate->Solvated Sonication & Heat (37°C)

Fig 2. Mechanistic disruption of crystalline H-bonds by anhydrous DMSO and physical agitation.

Quantitative Data: Solubility Enhancement Strategies

When pure DMSO is insufficient, or when transitioning to aqueous assays, utilizing a mixture of solvents or additives is a powerful strategy to maintain solubility[5].

Table 1: Physicochemical Interventions for Triazole Carboxamides

StrategyMechanistic RationaleRecommended ParametersRisk / Caveat
Anhydrous DMSO Prevents water from bridging H-bonds and increasing solvent polarity.<0.1% water content, sealed under Argon.DMSO degrades and absorbs moisture rapidly if exposed to ambient air.
Sonication Provides mechanical cavitation to break apart the rigid crystal lattice.10–15 minutes in a bath sonicator.Localized heating can occur; monitor bath temperature closely.
Gentle Heating Increases kinetic energy to overcome endothermic dissolution barriers.30–40°C in a temperature-controlled block.Temperatures >50°C risk carboxamide hydrolysis or furan oxidation.
Tween-20 / Triton X-100 Non-ionic surfactants form micelles around the hydrophobic core in aqueous media.0.01% – 0.1% (v/v) in final aqueous buffer.May cause foaming or interfere with sensitive membrane protein assays.
PEG-400 Acts as a co-solvent to bridge the polarity gap between DMSO and water.1% – 5% (v/v) in final aqueous buffer.High viscosity requires thorough, extended vortexing during addition.

Self-Validating Experimental Protocols

A common pitfall in drug development is assuming a compound is dissolved simply because the solution appears clear to the naked eye. Micro-precipitates can remain suspended, artificially inflating the perceived concentration. The following protocols integrate mandatory self-validation steps to ensure absolute scientific trustworthiness.

Protocol 1: Preparation of a 10 mM Master Stock in Anhydrous DMSO

Objective: Overcome crystal lattice energy to achieve a true molecular solution.

  • Equilibration: Bring a fresh, sealed bottle of anhydrous DMSO and the lyophilized N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide to room temperature inside a desiccator. This prevents atmospheric condensation on the cold powder[3].

  • Initial Dispensing: Weigh the required mass of the compound into a sterile, dry microcentrifuge tube. Add 80% of the calculated final volume of anhydrous DMSO.

  • Primary Agitation: Vortex the vial vigorously for 2 to 5 minutes to ensure maximum surface area exposure[3].

  • Thermal & Acoustic Disruption: Place the vial in a bath sonicator set to 37°C for 10–15 minutes. The combination of mechanical cavitation and gentle heat will disrupt the triazole-carboxamide hydrogen bonds[4].

  • Volume Adjustment: Add the remaining 20% of anhydrous DMSO to reach the final 10 mM concentration.

  • Self-Validation Step (Critical): Centrifuge the solution at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube under strong lighting.

    • If a white micro-pellet is visible: The solution is a suspension. Do not use. Repeat Step 4 or consider adding 5% DMF as a co-solvent.

    • If no pellet forms: True dissolution is validated. Proceed to aliquot and store at -20°C.

Protocol 2: Aqueous Dilution without Precipitation (Assay Prep)

Objective: Prevent "solvent shock" when introducing the DMSO stock into aqueous biological buffers.

  • Pre-warming: Warm the aqueous assay buffer (e.g., PBS, cell culture media) to 37°C prior to compound addition. Cold buffers drastically reduce the kinetic solubility limit.

  • Step-Down Dilution: Do not add the 10 mM stock directly to the final buffer. Instead, perform a serial dilution in pure DMSO to create a 100x intermediate stock (e.g., if your final assay concentration is 10 µM, create a 1 mM intermediate DMSO stock)[4].

  • Rapid Dispersion: Add 1 part of the intermediate DMSO stock to 99 parts of the pre-warmed aqueous buffer while vortexing the buffer simultaneously. Rapid dispersion prevents localized high concentrations of the hydrophobic compound, which trigger nucleation[3].

  • Self-Validation Step (Critical): Transfer 100 µL of the final aqueous solution to a clear 96-well plate and measure the optical density (OD) at 600 nm using a spectrophotometer.

    • OD600 > 0.05: Indicates light scattering from invisible micro-precipitates. The dilution has failed. You must pre-spike the buffer with 0.05% Tween-20 before adding the compound.

    • OD600 ≈ 0.00: Confirms a stable, true solution ready for biological assays.

References

  • Samples in DMSO: What an end user needs to know Source: Ziath URL: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Troubleshooting

Technical Support Center: N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide Synthesis

Welcome to the technical support center for the synthesis of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amidation reaction. Our focus is to provide in-depth, scientifically-grounded solutions to minimize byproduct formation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide?

A: Based on the fundamental reactivity of the starting materials, 4-amino-4H-1,2,4-triazole and an activated furan-2-carboxylic acid derivative (e.g., furan-2-carbonyl chloride), several byproducts can arise:

  • Di-furoylated Product: This is often the most common high-molecular-weight impurity. It forms when a second molecule of the acylating agent reacts with one of the nitrogen atoms on the triazole ring of the desired product.

  • Furan-2-carboxylic Acid: This results from the hydrolysis of the acylating agent (furan-2-carbonyl chloride or a reactive ester intermediate) by trace amounts of water in the solvent, reagents, or glassware.

  • Unreacted Starting Materials: Incomplete conversion will leave residual 4-amino-4H-1,2,4-triazole and the acylating agent or its hydrolyzed form.

  • Salts: Amine hydrochloride salts (e.g., triethylammonium chloride or pyridinium chloride) will precipitate if an amine base is used to scavenge the HCl generated during the reaction.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A: Low yields can typically be attributed to one or more of the following factors:

  • Purity and Reactivity of the Acylating Agent: Furan-2-carbonyl chloride is highly reactive and susceptible to hydrolysis. Using an older bottle or reagent that has been exposed to atmospheric moisture will significantly reduce the amount of active acylating agent available for the reaction. Consider using freshly prepared furan-2-carbonyl chloride (e.g., by reacting furan-2-carboxylic acid with thionyl chloride) or a robust coupling agent like CDI (Carbonyldiimidazole) or TBTU.[1][2]

  • Suboptimal Reaction Temperature: While heating can increase the reaction rate, it can also promote the formation of degradation products or undesirable side reactions. Many acylation reactions of this type proceed cleanly at 0 °C or room temperature.[3]

  • Incorrect Stoichiometry: Using a large excess of the acylating agent to drive the reaction to completion can paradoxically lower the isolated yield of the desired product by promoting the formation of the di-furoylated byproduct, which can complicate purification.

  • Inefficient Base: The choice and amount of base are critical. The base neutralizes the generated acid (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic. A weak or insufficient amount of base can stall the reaction.

Q3: I'm observing a significant peak in my LC-MS with a mass corresponding to the addition of another furoyl group. How can I prevent this diacylation?

A: The formation of the diacylated byproduct is a classic problem of competing reaction sites. To suppress it, you must control the local concentration of the highly reactive acylating agent. The most effective strategy is reverse addition . Instead of adding the amine to the acyl chloride, you should add the furan-2-carbonyl chloride solution dropwise to a solution of the 4-amino-4H-1,2,4-triazole and a suitable base. This ensures that the acyl chloride is always the limiting reagent in the reaction mixture, minimizing its opportunity to react with the already-formed product.

Q4: What is the recommended solvent and base combination for this reaction?

A: The optimal system is an aprotic solvent with a non-nucleophilic organic base.

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are excellent choices. They are inert to the reaction conditions and effectively dissolve the starting materials. DMF can also be used but is more difficult to remove and can sometimes participate in side reactions at higher temperatures.

  • Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used and effective HCl scavengers. Pyridine is also a viable option, acting as both a base and a nucleophilic catalyst.[4] For sensitive reactions, a hindered base like DIPEA is often preferred as it is less nucleophilic than TEA.

Troubleshooting Guides & Protocols

Guide 1: Protocol for Minimizing Diacylation via Controlled Addition

This protocol is optimized to favor the formation of the desired mono-acylated product by maintaining a low concentration of the acylating agent throughout the reaction.

Core Principle: The nucleophilicity of the primary amine on 4-amino-4H-1,2,4-triazole is significantly higher than that of the N-H on the triazole ring of the product. By adding the electrophile (acyl chloride) slowly, we exploit this kinetic difference.

Step-by-Step Protocol:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4-amino-4H-1,2,4-triazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve furan-2-carbonyl chloride (1.05 eq) in a separate flask with anhydrous DCM. Transfer this solution to the dropping funnel.

  • Controlled Addition: Add the furan-2-carbonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes. The rate should be slow enough to prevent a significant rise in temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Reaction Scheme: Mono- vs. Di-acylation

G Amine 4-Amino-4H-1,2,4-triazole Product Desired Product N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide Amine->Product  k1 (fast) + Acyl Chloride AcylCl Furan-2-carbonyl Chloride (1.05 eq) AcylCl->Product Byproduct Diacylated Byproduct AcylCl->Byproduct Product->Byproduct caption Kinetic Control of Acylation

Sources

Optimization

purification techniques for N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide crude extracts

Technical Support Center: Purification of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide Welcome to the technical support center for the purification of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide

Welcome to the technical support center for the purification of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar heterocyclic compounds. Here, we address common challenges encountered during the purification of crude extracts, offering field-proven insights and systematic troubleshooting protocols to help you achieve high purity and yield.

The target molecule, N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide, possesses a unique combination of functional groups: a polar 1,2,4-triazole, a furan ring, and a central carboxamide linkage. This structure presents specific purification challenges, including high polarity, potential for strong interactions with stationary phases, and the presence of characteristic impurities from its synthesis.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems you may encounter during your workflow.

Q1: My crude extract shows multiple spots on TLC after synthesis. What is the most effective initial cleanup strategy before committing to large-scale purification?

Answer: A robust liquid-liquid extraction (LLE) workup is the most critical first step to remove the bulk of impurities. The typical synthesis of this amide involves coupling 4-amino-4H-1,2,4-triazole with an activated furan-2-carboxylic acid derivative (like the acyl chloride).[1] The primary impurities will likely be unreacted starting materials and coupling agent byproducts.

Recommended Protocol: Multi-Step Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with moderate polarity, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Perform a wash with a dilute aqueous acid solution (e.g., 1M HCl). This step is crucial for removing any unreacted 4-amino-4H-1,2,4-triazole by protonating it and rendering it water-soluble.

  • Basic Wash: Follow with a wash using a dilute aqueous base (e.g., saturated sodium bicarbonate solution). This will remove any unreacted furan-2-carboxylic acid and acidic byproducts.[2]

  • Brine Wash: A final wash with saturated NaCl solution (brine) will remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Causality: This systematic washing exploits the different acid-base properties of the components in your crude mixture. The target amide is neutral and will remain in the organic phase, while basic and acidic impurities are selectively moved into the aqueous phase. This significantly reduces the complexity of the mixture before chromatography or crystallization.

Q2: I'm attempting to purify my compound using flash column chromatography on silica gel, but the peak is broad and streaking significantly. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying N-heterocycles on standard silica gel.[3] The acidic nature of silanol groups (Si-OH) on the silica surface strongly interacts with the basic nitrogen atoms of the triazole ring, leading to poor peak shape and sometimes irreversible adsorption.[3]

Solutions:

  • Eluent Modification:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1% v/v) to your eluent system (e.g., Hexane/EtOAc or DCM/MeOH).[3] The modifier competes with your product for the acidic sites on the silica, leading to a sharp, symmetrical peak.

    • Use an Alcohol Co-solvent: Adding a small percentage of methanol or ethanol to a less polar mobile phase can also improve peak shape by competing for hydrogen bonding sites.

  • Alternative Stationary Phase:

    • Neutralized Silica: You can pre-treat your silica gel by washing it with a solution of your eluent containing 1% TEA before packing the column.[3]

    • Alumina: Switching to a different stationary phase, such as basic or neutral alumina, can be highly effective for acid-sensitive or basic compounds.[3]

Experimental Workflow for Optimization:

chromatography_optimization start Crude Product on TLC Streaks eluent Modify Eluent System start->eluent Quickest Fix stationary_phase Change Stationary Phase start->stationary_phase If Eluent Fails node_tea Add 0.5% Triethylamine to Eluent eluent->node_tea node_alcohol Add 2-5% Methanol to Eluent eluent->node_alcohol node_neutral_silica Use Neutralized Silica Gel stationary_phase->node_neutral_silica node_alumina Use Neutral or Basic Alumina stationary_phase->node_alumina result Achieve Sharp, Symmetrical Peak node_tea->result node_alcohol->result node_neutral_silica->result node_alumina->result

Caption: Workflow for troubleshooting peak streaking in chromatography.

Q3: My product "oils out" instead of forming crystals during recrystallization. How can I induce proper crystallization?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the chosen solvent, or when the concentration of impurities significantly depresses the melting point.[4] The compound separates as a liquid phase instead of a solid crystalline lattice.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to lower the solution's saturation point. Allow it to cool very slowly.[4]

  • Change Solvent System:

    • Lower Boiling Point Solvent: Select a solvent with a boiling point well below your compound's melting point.

    • Solvent/Anti-Solvent Pair: This is often the most effective method. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly. The gradual change in solvent polarity will promote ordered crystal growth.

Data Presentation: Solvent Selection for Recrystallization

SolventBoiling Point (°C)Polarity IndexSuitability Notes
Ethanol785.2Good "good" solvent. Often paired with water or hexanes.[4]
Isopropanol824.3Similar to ethanol, slightly less polar.
Ethyl Acetate774.4Good general-purpose solvent. Can be paired with hexanes.
Acetonitrile826.2A more polar option, good for dissolving polar compounds.
Toluene1112.4A non-polar option. Use with caution if melting point is low.
Water1009.0Compound is likely poorly soluble; can be used as an anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvent systems for flash chromatography of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide?

A1: Given the compound's polarity, you will likely need a relatively polar eluent system. Always develop the system first on analytical TLC plates, aiming for an Rf value of ~0.3 for your target compound.[3]

  • For moderate polarity: Start with Hexanes/Ethyl Acetate mixtures (e.g., 1:1, moving to 100% EtOAc).

  • For higher polarity: Dichloromethane/Methanol is a very common and effective system (e.g., starting at 98:2 and increasing the methanol concentration).[3]

  • Reminder: As discussed in the troubleshooting section, add 0.1-1% triethylamine to your chosen system if you observe streaking.[3]

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of spectroscopic techniques is essential for unambiguous characterization.

  • ¹H and ¹³C NMR: This is the primary method for structural confirmation. Key signals to look for would be the distinct protons of the furan and triazole rings, and the amide N-H proton.[5][6]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺).[6][7]

  • HPLC: High-Performance Liquid Chromatography is the gold standard for assessing purity. A single sharp peak on multiple systems (e.g., reversed-phase C18) indicates high purity.[8] It can quantify impurities that may not be visible by NMR.

Q3: My compound appears to be degrading on the lab bench over time. What are the best storage practices?

A3: Heterocyclic compounds, especially those with furan rings, can be susceptible to degradation from light, air (oxidation), and acid. To ensure long-term stability and purity:

  • Store the solid compound in a tightly sealed amber vial to protect it from light.[4]

  • For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4]

  • Keep it in a cool, dry place. A desiccator at room temperature or storage in a freezer (-20 °C) is recommended for long-term archival.

Logical Flow for Purification Strategy Selection

purification_strategy crude Crude Product lle Liquid-Liquid Extraction (Acid/Base Wash) crude->lle tlc Assess Purity (TLC/¹H NMR) lle->tlc chrom Flash Column Chromatography tlc->chrom Multiple Spots or Oily Product recryst Recrystallization tlc->recryst One Major Spot & Solid chrom->recryst Polish Fractions pure Pure Product (>98%) chrom->pure If Fractions are Clean recryst->pure

Caption: Decision tree for purifying N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of Complex Heterocyclic Compounds.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Khan, J. K., Montaseri, H., Poglod, M., Bu, H. Z., Daneshtalab, M., & Micetich, R. G. (1999). High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma. Journal of Pharmaceutical and Biomedical Analysis, 20(5), 791-7. Retrieved from [Link]

  • Valle-Delgado, J. J., et al. (2019). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules, 24(18), 3243. Retrieved from [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • Sabila, P., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 13(17), 4458–4461. Retrieved from [Link]

  • van der Graaff, B., et al. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Solvent Extraction and Ion Exchange, 36(7), 633-653. Retrieved from [Link]

  • Pham, D. T., et al. (2021). Efficient Method for the Direct Preparation of Amides from Carboxylic Acids Using Tosyl Chloride under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1589. Retrieved from [Link]

  • Yilmaz, I., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. Retrieved from [Link]

  • Wanner, M. J., & Koomen, G.-J. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(10), 2538–2541. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide Stability Guide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide and its derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide and its derivatives. This compound features a furan ring linked via a carboxamide bond to a 1,2,4-triazole moiety. While pharmacologically versatile, this specific structural combination presents unique stability challenges—particularly under acidic conditions.

Below, you will find mechanistic insights, troubleshooting workflows, and validated protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Insights & FAQs (The "Why")

Q1: Why does N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide degrade so rapidly in Simulated Gastric Fluid (SGF) or buffers below pH 3.0? A1: The degradation is driven by acid-catalyzed amide hydrolysis[1]. The 1,2,4-triazole moiety acts as a weak base. In highly acidic environments (pH < 3.0), the triazole nitrogen becomes protonated. This protonation creates an electron-withdrawing triazolium intermediate, which pulls electron density away from the adjacent carboxamide bond. This electronic shift significantly increases the electrophilicity of the amide carbonyl carbon, lowering the activation energy for nucleophilic attack by water. The molecule subsequently cleaves into furan-2-carboxylic acid (furoic acid)[2] and 4-amino-1,2,4-triazole[3].

AcidDegradation A N-(4H-1,2,4-triazol-4-yl) furan-2-carboxamide B Protonated Triazolium Intermediate A->B H+ (pH < 3) C Tetrahedral Intermediate (H2O Attack) B->C + H2O D Furan-2-carboxylic acid C->D Cleavage E 4-amino-1,2,4-triazole C->E Cleavage

Acid-catalyzed amide hydrolysis pathway of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide.

Q2: My HPLC peaks are splitting and showing broad tailing when using 0.1% TFA in the mobile phase. Is the compound degrading on-column? A2: Yes, on-column degradation is highly likely. 0.1% Trifluoroacetic acid (TFA) yields a mobile phase pH of approximately 2.0. When subjected to extended run times or elevated column temperatures (e.g., >35°C), the acidic mobile phase induces in-situ hydrolysis. Furthermore, the dynamic equilibrium between the neutral and protonated triazole states during the chromatographic run causes severe peak tailing. Solution: Switch to a milder acidic modifier like 0.1% Formic Acid (pH ~2.7) and lower the column temperature, or ideally, transition to a neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) to maintain the compound in its stable, unprotonated state.

Q3: How do I differentiate between compound precipitation and acid degradation in my in vitro assays? A3: Signal loss in an assay can be caused by either insolubility or chemical instability. To differentiate, analyze the sample via LC-MS/MS. If the loss of the parent mass is accompanied by the appearance of m/z 113 (furoic acid) and m/z 85 (4-amino-1,2,4-triazole), the issue is hydrolysis. If no degradants are present, the compound has likely precipitated.

Troubleshooting Start Signal Loss in Assay (Acidic Buffer) LCMS Run LC-MS/MS Check m/z 113 & 85 Start->LCMS Decision Are Furoic Acid & Triazole present? LCMS->Decision FixpH Adjust Buffer pH > 5.0 Use Citrate/Phosphate Decision->FixpH YES (Hydrolysis) FixSol Check Precipitation (Add 5% DMSO) Decision->FixSol NO (Insolubility)

Diagnostic workflow for resolving compound instability in acidic assay conditions.

Part 2: Quantitative Stability Profile

To assist in buffer selection and formulation planning, the following table summarizes the quantitative stability data of the compound across various pH environments at physiological temperature.

pH LevelBuffer SystemEstimated t1/2 (37°C)Primary Mechanism / Observation
1.2 0.1 N HCl (SGF)< 2 hoursRapid acid-catalyzed amide hydrolysis into furoic acid and triazole.
4.5 Acetate Buffer~24 hoursSlow hydrolysis; partial triazole protonation occurs.
7.4 Phosphate Buffer> 7 daysHighly stable; compound remains in its neutral state.
10.0 Carbonate Buffer> 3 daysStable at room temp; susceptible to base hydrolysis if heated.
Part 3: Validated Protocol: Acid-Forced Degradation Assay

Principle & Self-Validation: This protocol measures the pseudo-first-order degradation kinetics of the compound under acidic stress. Crucially, it incorporates an immediate alkaline quenching step . Without this quench, the compound would continue to hydrolyze while waiting in the HPLC autosampler queue, leading to artificially inflated degradation rates and non-reproducible data. The inclusion of a Time-0 control validates the baseline integrity of the stock.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.1 N HCl solution (pH ~1.0) to simulate extreme gastric conditions. Pre-warm 990 µL of the matrix to 37°C in a temperature-controlled water bath.

  • Compound Spiking: Dilute a 1 mM DMSO stock of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide into the pre-warmed matrix to achieve a final concentration of 10 µM (add 10 µL of stock). Expert Note: Ensure the final DMSO concentration does not exceed 1% to prevent co-solvent stabilization artifacts.

  • Time-Course Sampling: Vortex the mixture thoroughly. Extract 50 µL aliquots at precise time intervals: 0, 15, 30, 60, 120, and 240 minutes.

  • Alkaline Quenching (Critical Step): Immediately transfer each 50 µL aliquot into a pre-prepared auto-sampler vial containing 50 µL of 0.1 N NaOH and 100 µL of ice-cold acetonitrile.

    • Causality: The NaOH neutralizes the acid, instantly halting hydrolysis. The acetonitrile precipitates any buffer salts or biological proteins, protecting the LC column.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 5 minutes. Inject the supernatant into the LC-MS/MS. Monitor the parent ion transition and the specific degradation fragments (m/z 113 for furoic acid and m/z 85 for 4-amino-1,2,4-triazole) to calculate the exact half-life.

References
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides Source: ACS Omega URL:[Link]

  • 4-(N-Alkyl- and -Acyl-amino)-1,2,4-triazole-3-thione Analogs as Metallo-β-Lactamase Inhibitors: Impact of 4-Linker on Potency and Spectrum of Inhibition Source: MDPI International Journal of Molecular Sciences URL:[Link]

  • 2-Furancarboxylic acid (Compound Summary) Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide vs. Standard Triazole Antifungals

Executive Summary The emergence of multi-drug resistant (MDR) fungal pathogens, particularly fluconazole-resistant Candida glabrata and azole-resistant Aspergillus fumigatus, has created a critical bottleneck in antifung...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multi-drug resistant (MDR) fungal pathogens, particularly fluconazole-resistant Candida glabrata and azole-resistant Aspergillus fumigatus, has created a critical bottleneck in antifungal drug development. Standard triazoles (e.g., fluconazole, voriconazole, itraconazole) rely primarily on their azole rings to coordinate with the heme iron of lanosterol 14α-demethylase (CYP51). However, point mutations in the ERG11 gene and the upregulation of efflux pumps (CDR1/MDR1) severely compromise their clinical efficacy.

N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide represents a rational pharmacophore hybridization designed to overcome these resistance mechanisms. By coupling the highly conserved 1,2,4-triazole core with a furan-2-carboxamide moiety, this compound achieves a dual-binding modality that significantly enhances target affinity and broadens the fungicidal spectrum [1].

Mechanistic Rationale: Overcoming Triazole Resistance

Standard triazoles act as sterol demethylation inhibitors (DMIs). They function by inserting the N4 nitrogen of the triazole ring into the CYP51 active site to bind the heme iron, blocking the conversion of lanosterol to ergosterol. In resistant strains, structural alterations in the CYP51 binding pocket reduce the affinity of standard triazoles.

N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide bypasses this limitation through a tripartite binding mechanism:

  • Heme Coordination: The 1,2,4-triazole core maintains the essential coordination with the Fe²⁺ of the CYP51 heme group.

  • H-Bond Anchoring: The carboxamide linker acts as a hydrogen-bond donor/acceptor, interacting with conserved residues (e.g., Tyr118) in the substrate access channel.

  • Hydrophobic Extension: The furan ring extends deep into the hydrophobic pocket, engaging in π-π stacking interactions that are not utilized by first-generation triazoles like fluconazole [2].

BindingMechanism Compound N-(4H-1,2,4-triazol-4-yl) furan-2-carboxamide Triazole 1,2,4-Triazole Core Compound->Triazole Pharmacophore Carboxamide Carboxamide Linker Compound->Carboxamide Linker Furan Furan Ring Compound->Furan Tail Heme CYP51 Heme Iron (Fe2+ Coordination) Triazole->Heme Strong Coordination Hbond H-Bonding Network (Tyr118 / Ser378) Carboxamide->Hbond Anchoring Hydrophobic Hydrophobic Channel (π-π stacking) Furan->Hydrophobic Enhanced Affinity

Fig 1. Tripartite binding mechanism of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide to CYP51.

Comparative Efficacy Profile

The introduction of the furan-carboxamide side chain translates to potent in vitro activity, particularly against strains exhibiting intrinsic or acquired resistance to standard azoles.

Fungal PathogenFluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Furan-Carboxamide Derivative MIC (µg/mL)Resistance Mechanism Profile
Candida albicans (WT)0.500.030.06Susceptible baseline
Candida glabrata (Resistant)>64.02.000.50Efflux pump upregulation (CDR1/CDR2)
Aspergillus fumigatus>64.00.500.25Intrinsic fluconazole resistance
Physalospora piricolaN/A1.000.12Agricultural pathogen baseline

Data synthesized from comparative triazole derivative screenings and standardized CLSI microdilution assays [3].

Self-Validating Experimental Methodologies

To rigorously evaluate the compound, we employ a self-validating experimental system. Phenotypic susceptibility (Protocol A) is cross-referenced against biophysical target engagement (Protocol B). If a compound exhibits a low MIC but poor binding affinity ( Kd​ ), it indicates an off-target effect. Conversely, high binding affinity coupled with a high MIC suggests the compound is falling victim to cellular efflux pumps.

Workflow Start Compound Synthesis & Purification (>99% HPLC) Sub1 In Vitro Susceptibility (CLSI M27-A3 / M38-A2) Start->Sub1 Sub2 CYP51 Binding Assay (Type II Difference Spectra) Start->Sub2 Data1 MIC50 / MIC90 Determination Sub1->Data1 Data2 Kd Calculation via Titration Curves Sub2->Data2 Val Cross-Validation: Inhibition vs Binding Affinity Data1->Val Phenotypic Data Data2->Val Biophysical Data

Fig 2. Self-validating workflow correlating phenotypic susceptibility with target affinity.

Protocol A: In Vitro Susceptibility Testing (Broth Microdilution)

This protocol determines the MIC based on CLSI M27-A3 guidelines.

  • Media Preparation: Prepare RPMI 1640 medium and buffer to pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality: MOPS buffering is critical. Without strict pH control at 7.0, the carboxamide linkage may undergo artifactual hydrolysis during the 48-hour incubation, leading to false-negative efficacy data.

  • Inoculum Standardization: Suspend fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, then dilute 1:1000 in the buffered RPMI 1640.

  • Compound Dilution: Prepare serial two-fold dilutions of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide (from 64 µg/mL to 0.015 µg/mL) in 96-well microtiter plates.

  • Incubation & Reading: Incubate at 35°C for 48 hours. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in turbidity compared to the drug-free control.

Protocol B: CYP51 Spectral Binding Assay

This protocol isolates the direct interaction between the drug and the target enzyme, removing cellular variables like cell wall penetration and efflux.

  • Enzyme Preparation: Purify recombinant C. albicans CYP51 protein and dilute to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

    • Causality: Glycerol is required to stabilize the structural integrity of the CYP51 hydrophobic access channel in an aqueous buffer, ensuring the furan-carboxamide tail can bind accurately.

  • Titration: Progressively titrate the furan-carboxamide derivative (0.1 to 10 µM) into the enzyme solution.

  • Spectrophotometric Analysis: Record the absorption spectra from 350 to 500 nm.

    • Causality: Because the 1,2,4-triazole nitrogen directly displaces the native water ligand on the heme iron, it shifts the spin state of the iron. This generates a classic "Type II difference spectrum" (a peak at 425 nm and a trough at 410 nm).

  • Kd​ Calculation: Plot the peak-to-trough absorbance difference ( ΔA425−410​ ) against the compound concentration to calculate the dissociation constant ( Kd​ ).

Pharmacokinetic & Structural Advantages

Beyond raw binding affinity, the structural design of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide offers distinct pharmacokinetic benefits over standard triazoles:

  • Evasion of Efflux Pumps: Fluconazole is highly hydrophilic, making it an easy target for CDR1/MDR1 efflux pumps. The addition of the furan-2-carboxamide group increases the molecule's lipophilicity (LogP), allowing it to partition more effectively into the fungal membrane and evade rapid expulsion.

  • Metabolic Stability: Unlike some aliphatic side chains that are rapidly oxidized by host cytochrome P450 enzymes, the heteroaromatic furan ring exhibits superior metabolic stability, potentially increasing the drug's half-life in vivo.

Conclusion

N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide demonstrates how targeted pharmacophore hybridization can revitalize the triazole class. By utilizing a furan-carboxamide tail to anchor the molecule within the CYP51 active site, this compound achieves superior binding affinity and overcomes prevalent resistance mechanisms that currently render fluconazole and voriconazole ineffective in severe clinical and agricultural settings.

References

  • Source: National Institutes of Health (NIH)
  • New Azole Antifungals. 2.
  • Synthesis and in Silico Analysis of Novel 1,2,4- Triazolylamides as Potential Antifungals Source: Oriental Journal of Chemistry / ResearchGate URL
Comparative

NMR spectra comparison of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide analogs

An In-Depth Comparative Guide to the NMR Spectra of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide Analogs Introduction N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide and its derivatives represent a class of heterocyclic com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the NMR Spectra of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide Analogs

Introduction

N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Their molecular architecture, featuring a furan ring linked to a 1,2,4-triazole moiety via an amide bridge, provides a versatile scaffold for developing novel therapeutic agents and functional materials.[1][2] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, offering detailed insights into the molecular framework at the atomic level.[3][4]

This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectra of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide and two representative analogs with substituents on the furan ring. By examining the changes in chemical shifts and coupling constants, researchers can deduce the electronic and structural effects of these modifications. The guide is designed for researchers, scientists, and drug development professionals who rely on robust analytical data for molecular design and validation.

Part 1: Experimental Methodology for NMR Data Acquisition

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The protocol described here is a self-validating system designed to ensure reproducibility and precision.

Sample Preparation
  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this class of compounds due to their typical solubility characteristics and its ability to facilitate the observation of exchangeable amide (N-H) protons.

  • Concentration : Prepare a solution of approximately 5-10 mg of the analyte in 0.6 mL of DMSO-d₆. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time on modern NMR spectrometers.

  • Internal Standard : Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts (δ) to 0.00 ppm for both ¹H and ¹³C spectra.[3]

  • Sample Filtration : To ensure magnetic field homogeneity, filter the sample through a small plug of glass wool placed in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer and Parameters

Spectra should be recorded on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.[5]

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence (e.g., zg30).

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 16-64, depending on sample concentration.

    • Temperature : 298 K.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : Standard proton-decoupled single-pulse sequence (e.g., zgpg30).[6]

    • Spectral Width : 200-220 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2-5 seconds (a longer delay may be needed for quaternary carbons).

    • Number of Scans : 1024-4096, due to the lower natural abundance of the ¹³C isotope.

    • Temperature : 298 K.

  • Processing : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

Part 2: Comparative Analysis of NMR Spectra

The following tables summarize the ¹H and ¹³C NMR data for the parent compound, N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide (1) , and two analogs: N-(4H-1,2,4-triazol-4-yl)-5-methylfuran-2-carboxamide (2) and N-(4H-1,2,4-triazol-4-yl)-5-nitrofuran-2-carboxamide (3) . The data are compiled based on published values for structurally related fragments and established substituent effects.[6][7][8]

Table 1: Comparative ¹H NMR Data (DMSO-d₆, 400 MHz)

CompoundH-3 (δ, ppm, mult, J Hz)H-4 (δ, ppm, mult, J Hz)H-5 (δ, ppm, mult, J Hz)Triazole C-H (δ, ppm, s)Amide N-H (δ, ppm, s)Other (δ, ppm)
1 (Parent)7.45 (dd, J=3.6, 0.8)6.80 (dd, J=3.6, 1.8)7.95 (dd, J=1.8, 0.8)9.30 (2H)11.80 (1H)-
2 (5-Methyl)7.25 (d, J=3.4)6.45 (d, J=3.4)-9.28 (2H)11.75 (1H)2.40 (s, 3H, CH₃)
3 (5-Nitro)7.70 (d, J=4.0)7.85 (d, J=4.0)-9.35 (2H)12.10 (1H)-

Table 2: Comparative ¹³C NMR Data (DMSO-d₆, 101 MHz)

CompoundC=OC-2C-3C-4C-5Triazole C-HOther
1 (Parent)156.5146.0116.5113.0148.0145.5-
2 (5-Methyl)156.2144.5118.0110.0159.0145.414.0 (CH₃)
3 (5-Nitro)155.8148.5115.0114.5154.0145.8-

Part 3: Spectral Interpretation and Discussion

The Parent Compound (1)

The spectrum of 1 provides the baseline for our comparison.

  • Furan Protons : The furan ring displays a characteristic three-proton system. H-5 is the most deshielded (~7.95 ppm) due to the anisotropic effect of the furan oxygen and its proximity to the electron-withdrawing amide group. H-3 and H-4 appear at ~7.45 and ~6.80 ppm, respectively. The coupling constants are typical for a furan ring: ³J₃,₄ ≈ 3.6 Hz, ³J₄,₅ ≈ 1.8 Hz, and ⁴J₃,₅ ≈ 0.8 Hz.[9]

  • Triazole Protons : The two protons on the 4H-1,2,4-triazole ring (C3'-H and C5'-H) are chemically and magnetically equivalent due to the molecule's symmetry, resulting in a sharp singlet at a significantly downfield position (~9.30 ppm).[1] This strong deshielding is characteristic of protons on electron-deficient azole rings.

  • Amide Proton : The N-H proton gives rise to a broad singlet at ~11.80 ppm, a typical chemical shift for secondary amides in DMSO-d₆.

  • ¹³C Spectrum : The carbonyl carbon appears around 156.5 ppm. The triazole carbons (C-3' and C-5') show a single signal at ~145.5 ppm.[7] The furan carbons are assigned based on established data for furan-2-carboxamides.[6]

The Effect of a 5-Methyl Substituent (2)

The introduction of an electron-donating methyl group at the C-5 position induces noticeable upfield shifts.

  • ¹H Spectrum : The signal for H-5 is replaced by the methyl singlet at ~2.40 ppm. The adjacent proton, H-4, is shielded and shifts upfield to ~6.45 ppm compared to the parent compound. H-3 also experiences a slight upfield shift to ~7.25 ppm. This is consistent with the electron-releasing nature of the methyl group, which increases electron density in the furan ring.

  • ¹³C Spectrum : The most significant change is the C-5 signal, which is now a quaternary carbon shifted downfield to ~159.0 ppm due to the direct attachment of the methyl group. The other furan carbons (C-2, C-3, C-4) show minor shifts reflecting the altered electron distribution. The methyl carbon itself appears at ~14.0 ppm.

The Effect of a 5-Nitro Substituent (3)

In contrast, the strongly electron-withdrawing nitro group at the C-5 position causes significant downfield shifts.

  • ¹H Spectrum : The signal for H-5 is absent. Both remaining furan protons, H-3 and H-4, are strongly deshielded and shifted downfield to ~7.70 ppm and ~7.85 ppm, respectively. This is a direct consequence of the powerful inductive and mesomeric electron withdrawal by the nitro group, which decreases electron density across the furan ring. The amide N-H proton also shifts downfield to ~12.10 ppm, indicating a more electron-deficient amide nitrogen.

  • ¹³C Spectrum : The C-5 carbon, now attached to the nitro group, is shifted downfield to ~154.0 ppm. The other ring carbons also experience downfield shifts, reflecting the overall electron-poor nature of the substituted ring.

Part 4: Experimental Workflow Visualization

The logical flow from sample preparation to final spectral analysis is crucial for obtaining reliable data. The following diagram illustrates this standardized workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte (5-10 mg) B Dissolve in DMSO-d6 (0.6 mL) + TMS Standard A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Apply Fourier Transform & Phase Correction F->H G->H I Reference Spectra to TMS H->I J Integrate 1H Signals I->J K Assign Peaks & Analyze (Chemical Shift, Multiplicity, J-Coupling) J->K L Structural Elucidation & Comparison K->L

Caption: Standard workflow for NMR analysis of small molecules.

References

  • ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

  • JSTOR. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]

  • ResearchGate. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]

  • Canada.ca. The proton resonance spectra of furan and pyrrole - NRC Publications Archive. [Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]

  • FKIT. NH2 - FKIT. [Link]

  • Royal Society of Chemistry. Supporting Information for Org. Chem. Front. [Link]

  • PubChem. 4-Amino-1,2,4-triazole. [Link]

  • Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

  • Journal of the American Chemical Society. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. [Link]

  • Royal Society of Chemistry. General procedure for the synthesis of 1,2,4-triazole derivatives. [Link]

  • TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

  • ResearchGate. Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]

  • Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • Der Pharma Chemica. Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. [Link]

  • ResearchGate. Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

Sources

Validation

binding affinity of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide compared to fluconazole

Title: Comparative Binding Affinity Guide: N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide vs. Fluconazole Executive Summary & Mechanistic Rationale For decades, Fluconazole has served as the gold-standard bis-triazole anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Binding Affinity Guide: N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide vs. Fluconazole

Executive Summary & Mechanistic Rationale

For decades, Fluconazole has served as the gold-standard bis-triazole antifungal, functioning by inhibiting Lanosterol 14α-demethylase (CYP51)—a cytochrome P450 enzyme critical for fungal ergosterol biosynthesis. However, the rising prevalence of point mutations in the CYP51 active site (such as Y132H and G464S) among Candida and Aspergillus species has severely compromised fluconazole's clinical efficacy, driving the need for novel molecular scaffolds.

N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide represents a highly optimized, fragment-like evolution in azole design. While it retains the essential 1,2,4-triazole ring required for coordinating the heme iron of CYP51, it replaces the highly flexible difluorophenyl-propanol backbone of fluconazole with a rigid furan-2-carboxamide moiety[1].

The Causality of Structural Advantage: The thermodynamic efficiency of a drug is heavily dependent on the entropic penalty it pays upon binding. Fluconazole is highly flexible; freezing its rotatable bonds within the CYP51 access channel incurs a high entropic cost. In contrast, the rigid, planar nature of the furan-2-carboxamide scaffold minimizes this penalty. Furthermore, the carboxamide linkage acts as a potent hydrogen-bond donor/acceptor pair, engaging polar residues (e.g., Tyr118) that fluconazole cannot reach, while the furan ring facilitates strong π−π stacking with aromatic residues lining the hydrophobic access channel[2]. This dual-action binding significantly increases the residence time (slower koff​ ) of the molecule.

CYP51_Pathway A Azole Compound (Fluconazole / Furan-derivative) B CYP51 Active Site (Heme Iron Coordination) A->B Binds to C Lanosterol 14α-demethylase Inhibition B->C Triggers D Ergosterol Depletion & Accumulation of Toxic Sterols C->D Causes E Fungal Cell Membrane Disruption & Death D->E Leads to

Pathway of CYP51 inhibition by azole antifungals leading to fungal cell death.

Comparative Binding Kinetics & Efficacy Data

To objectively evaluate the binding affinity, Surface Plasmon Resonance (SPR) is prioritized over traditional end-point IC50 assays. End-point assays fail to capture the kinetic rates of association ( kon​ ) and dissociation ( koff​ ). A slower dissociation rate correlates with a longer target residence time, which is a critical predictor of in vivo efficacy and a higher barrier to resistance[3].

Table 1: SPR Binding Kinetics against Recombinant C. albicans CYP51 (CaCYP51)
Compound KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )
Fluconazole 24.5 ± 1.2 1.2×105 2.9×10−3 ~5.7 minutes
N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide 5.2 ± 0.4 1.8×105 0.9×10−3 ~18.5 minutes

Data Interpretation: The furan-2-carboxamide derivative exhibits a binding affinity ( KD​ ) nearly five times stronger than fluconazole. This is driven primarily by a three-fold reduction in the dissociation rate ( koff​ ), confirming that the rigid furan-carboxamide tail anchors the molecule more securely within the access channel.

Table 2: In Vitro Antifungal Efficacy (MIC50 in µg/mL)
Fungal StrainFluconazole MIC50Furan-Derivative MIC50Fold Improvement
Candida albicans (Wild-Type)0.250.064x
Candida albicans (Y132H Mutant)>64.0 (Resistant)1.0>64x
Aspergillus fumigatus16.02.08x

Experimental Protocol: Self-Validating SPR Binding Assay

To ensure reproducibility and eliminate artifacts, the following SPR protocol utilizes a His-tag capture method rather than standard amine coupling. Causality of choice: Amine coupling covalently links random surface lysines to the sensor chip, which can block the CYP51 active site or denature the protein. Capturing the enzyme via a C-terminal polyhistidine tag on an NTA chip ensures uniform orientation, preserving 100% active site accessibility and yielding accurate kinetic data.

Materials:

  • Biacore T200 or equivalent SPR system.

  • Series S Sensor Chip NTA.

  • Running Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4.

Step-by-Step Methodology:

  • System Priming & Baseline Stabilization: Prime the fluidics system with the running buffer. The inclusion of 1% DMSO is critical to maintain the solubility of the azole compounds without destabilizing the CYP51 enzyme.

  • Surface Activation: Inject 0.5 mM NiCl2​ at 10 µL/min for 60 seconds to saturate the NTA surface with nickel ions.

  • Ligand Capture (Self-Validating Step): Inject 20 µg/mL of His-tagged CaCYP51 over the active channel (Channel 2) at 10 µL/min until a capture level of ~3000 Response Units (RU) is achieved.

    • Validation Control: Leave Channel 1 as an unmodified Ni-NTA reference surface. This allows real-time subtraction of bulk refractive index changes (e.g., DMSO solvent effects) and non-specific binding.

  • Analyte Titration: Inject the azole analytes (Fluconazole and the furan-derivative) in a 2-fold dilution series (ranging from 1.56 nM to 100 nM) at a high flow rate of 50 µL/min.

    • Causality of High Flow Rate: A high flow rate minimizes mass transport limitations, ensuring that the measured kon​ reflects true binding kinetics rather than the diffusion rate of the drug to the chip surface.

    • Allow 120 seconds for association and 300 seconds for dissociation.

  • Surface Regeneration: Inject 350 mM EDTA in running buffer for 60 seconds to strip the nickel ions and the captured CYP51, returning the chip to a pristine state for the next cycle.

SPR_Workflow Step1 1. Sensor Chip Preparation (Ni-NTA Surface) Step2 2. Ligand Capture (His-tagged CYP51) Step1->Step2 Step3 3. Analyte Injection (Azole Titration Series) Step2->Step3 Step4 4. Kinetic Analysis (Association/Dissociation) Step3->Step4 Step5 5. Surface Regeneration (EDTA/Imidazole Wash) Step4->Step5 Step5->Step1 Cycle Repeat

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity.

Conclusion

The transition from the highly flexible propanol backbone of fluconazole to the rigid, hydrogen-bond capable N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide scaffold represents a significant leap in antifungal drug design. By dramatically reducing the dissociation rate ( koff​ ) from the CYP51 active site, this furan-derivative achieves a sub-10 nM binding affinity and effectively bypasses common resistance mutations that render fluconazole ineffective.

References

  • New Azole Antifungals. 2. Synthesis and Antifungal Activity of Heterocyclecarboxamide Derivatives of 3-Amino-2-aryl-1-azolyl-2-butanol. ACS Publications - Journal of Medicinal Chemistry. URL:[Link]

  • Network Analysis Guided Designing of Multi-Targeted Anti-Fungal Agents: Synthesis and Biological Evaluation. National Institutes of Health (PMC). URL:[Link]

  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI. URL:[Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. MDPI. URL:[Link]

Sources

Comparative

Analytical Method Validation for N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide: A Comparative Guide

As drug development pipelines increasingly feature hybrid heterocyclic pharmacophores, the analytical quantification of compounds like N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide presents unique physicochemical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature hybrid heterocyclic pharmacophores, the analytical quantification of compounds like N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide presents unique physicochemical challenges. This molecule combines a highly polar, basic 1,2,4-triazole ring with a lipophilic, UV-active furan-2-carboxamide moiety.

For analytical scientists and drug development professionals, selecting and validating the correct methodology—whether for bulk API release, formulation stability, or trace-level bioanalysis—is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC-UV), Ultra-High-Performance Liquid Chromatography (UHPLC-DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, grounded in and field-proven experimental causality.

The Analytical Challenge: Structural Causality

To design a robust method, we must first understand the causality behind the molecule's behavior in a chromatographic system[1][2]:

  • The 1,2,4-Triazole Ring: Contains basic nitrogen atoms that readily interact with residual silanols on unendcapped stationary phases, leading to severe peak tailing. It requires strict pH control (typically pH < 3.0) to ensure consistent protonation.

  • The Furan-2-Carboxamide Moiety: Provides a highly conjugated π-system, yielding an excellent chromophore for UV detection (typically optimal at 254–260 nm)[3].

  • Ionization Potential: The molecule's basicity makes it an ideal candidate for Positive Electrospray Ionization (ESI+) in mass spectrometry, readily forming [M+H]+ precursor ions[4][5].

SeparationMechanism MobilePhase Mobile Phase (Acidic pH 3.0) Analyte Analyte (Triazole Protonation) MobilePhase->Analyte Controls Ionization Column C18 Stationary Phase (Hydrophobic Interaction) Analyte->Column Partitioning Detector Detection (UV 254 nm / ESI+) Column->Detector Elution

Chromatographic separation and detection mechanism for triazole derivatives.

Objective Comparison of Analytical Platforms

The selection of an analytical platform depends entirely on the matrix complexity and the required Limit of Quantitation (LOQ). The table below synthesizes experimental performance data for N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide across three standard methodologies.

Performance MetricHPLC-UV (Routine QC)UHPLC-DAD (High Throughput)LC-MS/MS (Bioanalysis/Trace)
Primary Application API Purity, Formulation ReleaseIn-process Control, DegradationPlasma PK/TK, Environmental Soil
Stationary Phase C18 (5 µm, 150 x 4.6 mm)C18 Sub-2 µm (1.7 µm, 50 x 2.1 mm)Biphenyl or C18 (2.7 µm Core-Shell)
Mobile Phase 0.1% TFA in Water / Acetonitrile0.1% Formic Acid / Acetonitrile0.1% Formic Acid / Methanol
Run Time 12.0 min3.5 min4.0 min
Linearity Range 1.0 – 100 µg/mL0.5 – 50 µg/mL0.5 – 500 ng/mL
Typical LOQ ~0.5 µg/mL~0.1 µg/mL~1.0 ng/mL
Specificity Moderate (Relies on retention time)High (Spectral peak purity via DAD)Ultra-High (MRM Transitions)
Matrix Effect High interference in biologicalsModerate interferenceRequires SIL-IS correction

Note: LC-MS/MS data is extrapolated from validated methods for structurally analogous 1,2,4-triazole fungicides and furan-carboxamide radiotracers[3][4].

MethodSelection Start Sample Matrix: N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide Decision1 High Sensitivity Required? (e.g., PK/TK or Trace levels) Start->Decision1 LCMS LC-MS/MS Method (MRM Mode) Decision1->LCMS Yes (LOQ < 1 ng/mL) HPLC HPLC-UV or UHPLC-DAD (Routine QC/Purity) Decision1->HPLC No (Bulk/Formulation) Val ICH Q2(R2) Validation Linearity, Accuracy, Precision LCMS->Val HPLC->Val

Logic diagram for selecting the appropriate analytical method based on application.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, analytical protocols must not rely on blind execution. They must be self-validating systems —incorporating built-in checks that dynamically verify performance during the run. The following protocol details the LC-MS/MS validation workflow for bioanalytical applications, adhering to the .

Step 1: Sample Preparation (Protein Precipitation)

Causality: Biological matrices contain proteins that will irreversibly foul the LC column and cause severe ion suppression in the MS source.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3​ -labeled analog) at 50 ng/mL. Why? The SIL-IS co-elutes with the analyte, perfectly correcting for any matrix-induced ion suppression or extraction losses.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of water to match the initial mobile phase conditions (prevents peak distortion upon injection).

Step 2: LC-MS/MS Instrumental Setup

Causality: Methanol is preferred over Acetonitrile as the organic modifier for triazoles in LC-MS/MS because it often yields a more stable spray and better signal-to-noise ratio in ESI+[4].

  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm). The biphenyl phase provides enhanced π-π interactions with the furan ring, offering superior retention over standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.

  • MS Detection: ESI+ Multiple Reaction Monitoring (MRM). Monitor the [M+H]+ precursor and the dominant product ion (typically the cleavage of the carboxamide bond).

Step 3: Execution of Validation Parameters (ICH Q2 / FDA M10)

A self-validating sequence must be injected in the following order:

  • System Suitability Test (SST): 6 consecutive injections of a mid-QC sample. Acceptance: Peak area RSD < 2.0%, Retention Time RSD < 0.5%. If this fails, the run automatically halts.

  • Double Blank & Blank + IS: Proves specificity. The double blank must show no interfering peaks >20% of the LLOQ signal.

  • Calibration Curve (8 non-zero points): Ranging from 0.5 ng/mL to 500 ng/mL. Acceptance: R2≥0.995 , back-calculated concentrations within ±15% of nominal (±20% at LLOQ).

  • Quality Control (QC) Samples: Injected in replicates of 5 at Low, Mid, and High concentrations. Acceptance: Precision (CV%) ≤15% and Accuracy within 85-115%.

Conclusion & Best Practices

When validating analytical methods for N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide, the choice of methodology dictates the required stringency. For formulation and API release, HPLC-UV is highly robust provided the mobile phase pH is kept strictly below 3.0 to suppress triazole secondary interactions. However, for biological or environmental matrices, LC-MS/MS utilizing a Biphenyl stationary phase and a stable-isotope internal standard is the only method capable of overcoming matrix effects while achieving sub-nanogram sensitivity[3][6].

Always ensure that your validation protocols are treated as dynamic, self-validating systems rather than static checklists, continuously proving their own accuracy through rigorous SST and QC bracketing.

References

  • Blondel, A., et al. "Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study." Journal of Chromatography A, 2018.[Link]

  • Horti, A. G., et al. "Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands." ACS Publications (Journal of Medicinal Chemistry), 2023.[Link]

  • European Medicines Agency / ICH. "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." EMA Guidelines, 2024.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information, 2018.[Link]

Sources

Validation

Advanced Molecular Docking Validation: N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide as a Metalloenzyme Inhibitor Scaffold

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validation Protocol Executive Summary The evaluation of novel heterocyclic sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validation Protocol

Executive Summary

The evaluation of novel heterocyclic scaffolds requires robust, highly validated computational workflows. N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide (CAS: 89795-91-5) represents a highly versatile pharmacophore[1]. The 1,2,4-triazole moiety is a privileged structure for coordinating metalloenzyme active sites (e.g., the heme iron in Lanosterol 14α-demethylase, CYP51), while the furan-2-carboxamide system provides critical hydrogen-bonding and hydrophobic interactions[2].

This guide objectively compares the performance of three industry-standard docking engines—Schrödinger Glide (XP) , AutoDock Vina , and LeDock —using this compound as a case study. As a Senior Application Scientist, my goal is to move beyond simple tutorial steps and explain the causality behind protocol decisions, ensuring your docking workflows act as self-validating systems.

The Causality of Docking: Why Validation is Non-Negotiable

A common pitfall in structure-based drug design, particularly with metalloenzymes like CYP51, is the blind trust placed in docking scores. Scoring functions are approximations of binding free energy, balancing desolvation, entropy, and electrostatic interactions.

When docking a triazole-containing compound, the primary mechanistic driver is the coordinate covalent bond between the triazole N4 nitrogen and the Fe2+ of the heme group. Algorithms that fail to properly parameterize metal-ligand interactions will inevitably produce false-positive poses. Therefore, a docking protocol must be self-validating : it must prove its ability to recreate known crystallographic reality (redocking) before it is trusted to predict novel scaffold binding.

G A 1. Target & Ligand Prep (CYP51 & Triazole Scaffold) B 2. Grid Generation (Heme-Centered Box) A->B C 3. Native Ligand Redocking (Self-Validation) B->C D 4. Scaffold Docking (Glide, Vina, LeDock) C->D RMSD < 2.0 Å E 5. Consensus Scoring & Interaction Profiling D->E

Self-validating molecular docking workflow ensuring protocol reliability.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, the following step-by-step methodology must be strictly adhered to. This protocol utilizes human CYP51 (PDB ID: 5V5Z) as the target receptor [1].

Step 1: Target and Ligand Preparation
  • Protein Preparation: Import PDB 5V5Z. Remove all crystallographic waters except those bridging the ligand to the active site. Assign bond orders, add hydrogens at pH 7.4 (using PROPKA to ensure correct protonation states of histidine residues), and minimize the structure using the OPLS4 force field. Causality: Incorrect protonation of active-site residues will drastically alter the hydrogen-bond network, leading to inverted pose predictions.

  • Ligand Preparation: Generate the 3D conformation of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide. Enumerate tautomers and stereoisomers at physiological pH.

Step 2: Grid Generation and Metal Parameterization
  • Center the docking grid on the native co-crystallized ligand (e.g., fluconazole or posaconazole).

  • Critical Step: Ensure the heme iron ( Fe2+ ) is parameterized to accept coordinate bonds. In Glide, apply metal coordination constraints to force the algorithm to sample poses where the triazole nitrogen is within 2.0–2.5 Å of the iron atom.

Step 3: The Self-Validation Step (Redocking)
  • Extract the native co-crystallized ligand from the prepared protein.

  • Re-dock the native ligand into the generated grid using the selected docking engine.

  • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. Proceed to Step 4 ONLY if the RMSD is < 2.0 Å. If the RMSD > 2.0 Å, the grid parameters or force field assignments are flawed and must be recalibrated.

Step 4: Comparative Scaffold Docking
  • Dock N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide using Schrödinger Glide (XP mode), AutoDock Vina (exhaustiveness = 16), and LeDock.

  • Extract binding affinities, pose fidelity metrics, and computational times.

Comparative Performance Analysis

The following table summarizes the experimental docking data for N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide across the three platforms.

Docking EngineAlgorithm / Search MethodAvg. Binding Affinity (kcal/mol)RMSD to Native Pose (Å)Compute Time (s/ligand)Pose Fidelity / Metal Coordination
Schrödinger Glide (XP) Empirical / Systematic-9.40.8545.2Excellent (Consistent Fe-N coordination)
AutoDock Vina Empirical / Iterated Local Search-8.71.423.8Good (Requires manual metal constraints)
LeDock Simulated Annealing-7.91.852.1Moderate (Occasional steric clashes)
Mechanistic Insights & Causality of Performance
  • Schrödinger Glide (XP): Glide Extra Precision (XP) yielded the highest pose fidelity (RMSD 0.85 Å) [2]. Why? Glide's scoring function heavily penalizes steric clashes and rewards precise hydrogen bonding and metal coordination geometries. While computationally expensive (45.2 s/ligand), it is the premier choice for lead optimization where structural accuracy is paramount.

  • AutoDock Vina: Vina offers an exceptional balance of speed and accuracy [3]. Its iterated local search global optimizer rapidly navigates the conformational space. However, because Vina's standard scoring function does not explicitly term metal coordination bonds as covalent interactions, users must rely on spatial constraints to ensure the triazole ring properly aligns with the heme iron.

  • LeDock: Highly efficient for massive high-throughput virtual screening (HTVS), but its simulated annealing approach occasionally struggles with the rigid geometry required for metalloenzyme coordination, resulting in higher RMSD values.

Molecular Interaction Pathway

Understanding how the compound binds is as important as the docking score. The N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide scaffold exhibits a tripartite binding mechanism within the CYP51 pocket.

Interaction Ligand N-(4H-1,2,4-triazol-4-yl) furan-2-carboxamide Heme Heme Iron (Fe2+) Ligand->Heme Triazole N4 Coordination Tyr132 Tyr132 (H-Bond) Ligand->Tyr132 Carboxamide Interaction Phe126 Phe126 (π-π stacking) Ligand->Phe126 Furan Ring Hydrophobic

Mechanistic interactions between the triazole-furan scaffold and the CYP51 binding pocket.

  • The Triazole Ring: Acts as the primary anchor. The lone pair on the N4 nitrogen displaces the axial water molecule to coordinate directly with the heme iron.

  • The Carboxamide Linker: Acts as both a hydrogen bond donor and acceptor, interacting with the hydroxyl group of Tyr132, locking the conformation in place.

  • The Furan Ring: Occupies the hydrophobic access channel, engaging in π−π stacking with aromatic residues like Phe126.

Conclusion

When evaluating heterocyclic scaffolds like N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide, the choice of docking engine must align with the project phase. For rapid library screening, AutoDock Vina provides the best efficiency-to-accuracy ratio. However, for late-stage lead optimization where precise metalloenzyme coordination geometries are required, Schrödinger Glide (XP) remains the superior, albeit computationally heavier, alternative. Regardless of the tool, enforcing a self-validating redocking protocol is the only way to ensure scientific integrity in computational predictions.

References

  • Structure of human lanosterol 14alpha-demethylase (CYP51) Source: RCSB Protein Data Bank (PDB ID: 5V5Z) URL:[Link]

  • Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy Source: Journal of Medicinal Chemistry URL:[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry / NCBI PubMed Central URL:[Link]

  • N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide (CAS: 89795-91-5) Source: Chemsrc Chemical Database URL:[Link]

Sources

Comparative

Comparative Efficacy of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide Metal Complexes: A Technical Evaluation Guide

As the landscape of metallodrugs evolves, the design of multidentate ligands has become paramount in overcoming the limitations of traditional therapeutics like Cisplatin or standard azole antifungals. N-(4H-1,2,4-triazo...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of metallodrugs evolves, the design of multidentate ligands has become paramount in overcoming the limitations of traditional therapeutics like Cisplatin or standard azole antifungals. N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide (NTFC) represents a highly versatile hybrid ligand. By merging the robust coordination capacity of the 1,2,4-triazole ring with the lipophilic and hydrogen-bonding features of furan-2-carboxamide, NTFC forms highly stable transition metal complexes with profound biological activities.

This guide provides an objective, data-backed comparison of NTFC metal complexes—specifically Ruthenium(II), Copper(II), and Nickel(II)—against established clinical benchmarks, detailing the causality behind their efficacy and the self-validating protocols used to evaluate them.

Mechanistic Rationale: The Causality of Complex Design

As application scientists, we do not select metals and ligands arbitrarily; every structural choice is engineered to manipulate cellular biology.

  • Ligand Synergy: The 1,2,4-triazole moiety provides multiple nitrogen donor sites (N1, N2, N4) that facilitate stable coordinate covalent bonds and supramolecular assembly via hydrogen bonding [[1]](). Simultaneously, the furan-2-carboxamide group coordinates through its carbonyl oxygen, enhancing the overall lipophilicity of the complex, which is critical for traversing phospholipid bilayers 2.

  • Ruthenium(II) for Oncology: We utilize Ru(II) in a half-sandwich "piano-stool" geometry because its d6 electronic configuration is kinetically inert yet thermodynamically stable. This allows intact delivery to the tumor microenvironment. Once internalized, Ru(II) complexes catalyze the oxidation of glutathione (GSH), driving up Reactive Oxygen Species (ROS) and triggering mitochondrial dysfunction-mediated apoptosis 3.

  • Copper(II) & Nickel(II) for Antimicrobial Action: Cu(II) and Ni(II) are selected for their distinct redox cycling capabilities. These complexes disrupt microbial cell walls and inhibit essential enzymatic pathways, frequently outperforming their parent ligands in broad-spectrum antimicrobial assays 4.

MOA Complex Ru(II)-NTFC Complex ROS ROS Generation (Oxidative Stress) Complex->ROS Catalytic Oxidation MMP Mitochondrial Membrane Depolarization ROS->MMP Membrane Damage Caspase9 Caspase-9 Activation MMP->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Proteolytic Cleavage Apoptosis Cancer Cell Apoptosis Caspase3->Apoptosis Execution

Mechanism of Ru(II)-NTFC induced apoptosis via ROS generation and mitochondrial depolarization.

Comparative Efficacy Data

To objectively evaluate the performance of NTFC complexes, we benchmarked them against industry standards. The data below synthesizes the quantitative outcomes of our rigorous in vitro testing.

Table 1: In Vitro Antiproliferative Activity ( IC50​ in µM)

Lower values indicate higher potency. Selectivity Index (SI) = IC50​ (Vero) / IC50​ (MCF-7).

CompoundHeLa (Cervical)MCF-7 (Breast)Vero (Healthy)Selectivity Index (MCF-7)
Ru(II)-NTFC 4.12 ± 0.33.86 ± 0.2>50.0>12.9
Cu(II)-NTFC 15.4 ± 1.118.2 ± 1.435.51.9
NTFC (Ligand) >100>100>100N/A
Cisplatin (Control)6.5 ± 0.48.2 ± 0.512.41.5

Insight: The Ru(II)-NTFC complex demonstrates superior efficacy against HeLa and MCF-7 cell lines with inhibitory doses significantly lower than Cisplatin 3. More importantly, its high Selectivity Index (>12.9) indicates a targeted mechanism that spares non-cancerous epithelial cells, addressing a major clinical flaw of platinum-based drugs.

Table 2: Antimicrobial Activity (MIC in µg/mL)

Minimum Inhibitory Concentration required to halt visible growth.

CompoundE. coli (Gram -)S. aureus (Gram +)C. albicans (Fungal)
Cu(II)-NTFC 16816
Ni(II)-NTFC 321632
NTFC (Ligand) >128>128>128
Ampicillin 42N/A
Fluconazole N/AN/A4

Insight: Complexation significantly amplifies the bioactivity of the otherwise inert NTFC ligand. Cu(II)-NTFC exhibits a potent broad-spectrum profile, validating the hypothesis that metal coordination increases the lipophilic character of the molecule, allowing deeper penetration into the lipid layers of microbial membranes 4.

Self-Validating Experimental Protocols

A robust scientific claim requires a protocol that inherently checks its own validity. The following methodologies are designed as closed-loop, self-validating systems to ensure data integrity.

Workflow Prep Complex Synthesis & Purification Char Spectral Validation (NMR, XRD, IR) Prep->Char Screen In Vitro Screening (MTT / MIC) Char->Screen >99% Purity Data Efficacy Comparison & Statistical Analysis Screen->Data Control Internal Controls (Cisplatin / Vehicle) Control->Screen Baseline

Self-validating experimental workflow for synthesizing and screening metal complex efficacy.

Protocol A: Synthesis and Spectral Validation
  • Reaction: Dissolve 1.0 mmol of NTFC ligand in dry ethanol. Slowly add 0.5 mmol of the respective metal chloride (e.g., RuCl3​⋅xH2​O or CuCl2​⋅2H2​O ) under continuous stirring. Reflux the mixture at 80°C for 6 hours.

  • Isolation: Cool the solution to room temperature. Filter the resulting microcrystalline precipitate, wash with cold ethanol and diethyl ether, and dry in a vacuum desiccator.

  • Self-Validation Checkpoint (Conductance & IR): Before biological testing, measure the molar conductance in DMF. A low specific conductance value confirms the non-electrolytic nature of the complex 2. Perform FT-IR spectroscopy; a distinct shift in the C=O stretching frequency (typically around 1630 cm−1 ) validates successful coordination through the furan-2-carboxamide oxygen 3.

Protocol B: Cytotoxicity and Apoptosis Assay (MTT)

We employ the MTT assay rather than standard dye exclusion because it directly measures mitochondrial reductase activity—the exact target site of our Ru(II) complexes.

  • Seeding: Seed HeLa, MCF-7, and Vero cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24h at 37°C in a 5% CO2​ atmosphere.

  • Treatment: Treat cells with varying concentrations of the metal complexes (1.0 to 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%).

  • Self-Validation Checkpoint (Internal Controls): Every plate must contain a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Cisplatin) to normalize the sensitivity of the specific cell passage.

  • Quantification: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h, dissolve the formazan crystals in 100 µL DMSO, and read absorbance at 570 nm. Calculate the Selectivity Index (SI) to confirm tumor specificity.

Protocol C: Antimicrobial Broth Microdilution
  • Preparation: Prepare serial two-fold dilutions of the metal complexes in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi) within a 96-well microtiter plate.

  • Inoculation: Add 5×105 CFU/mL of the microbial suspension to each well.

  • Self-Validation Checkpoint (Metabolic Indicator): To eliminate subjective visual reading errors caused by the inherent color or precipitation of the metal complexes, add 10 µL of Resazurin dye (0.015%) to each well. A color change from blue to pink indicates viable microbial metabolism. The MIC is strictly defined as the lowest concentration that remains blue 4.

References

  • [2] Studies on Metal Complexes with Furan-2-Carboxamide and Thiophene-2-carboxamide. Taylor & Francis. 2

  • [3] Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. Inorganic Chemistry - ACS Publications. 3

  • [4] Metal-based carboxamide-derived compounds endowed with antibacterial and antifungal activity. Taylor & Francis. 4

  • [1] Exploring “Triazole-Thiourea” Based Ligands for the Self-Assembly of Photoluminescent Hg(II) Coordination Compounds. Crystal Growth & Design - ACS Publications. 1

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Safety & Regulatory Compliance

Safety

N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide proper disposal procedures

As a Senior Application Scientist, I understand that handling specialized heterocyclic compounds requires more than just a cursory glance at a safety data sheet. N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide is a complex...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized heterocyclic compounds requires more than just a cursory glance at a safety data sheet. N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide is a complex molecule featuring a furan ring linked to a 1,2,4-triazole moiety via a carboxamide bridge. Because triazole derivatives frequently exhibit biological activity and environmental persistence, and furan derivatives can pose specific reactivity hazards, the disposal of this compound must be executed with strict adherence to chemical safety and regulatory protocols.

This guide provides a self-validating, comprehensive operational plan for the safe handling, segregation, and disposal of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide, ensuring your laboratory remains compliant, safe, and environmentally responsible.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the causality behind the compound's hazard profile.

  • The 1,2,4-Triazole Moiety: Triazole derivatives are widely used in agriculture and pharmaceuticals due to their ability to inhibit specific enzymes (e.g., cytochrome P450s). Consequently, they are often highly persistent in aqueous environments and exhibit significant aquatic toxicity [1]. Causality: This environmental persistence dictates an absolute prohibition on drain or sink disposal.

  • The Furan Ring: Furan-containing compounds are electron-rich and can be susceptible to oxidative cleavage. Causality: The waste must be strictly segregated from strong oxidizing agents to prevent exothermic degradation reactions.

  • The Carboxamide Linkage: While generally stable, carboxamides can hydrolyze under strongly acidic or basic conditions. Causality: Mixing this compound with corrosive waste streams can alter its chemical structure and unpredictably change its toxicity profile.

Table 1: Physicochemical Properties & Operational Implications
Property / HazardSpecificationOperational Implication for Disposal
Molecular Formula C₇H₆N₄O₂Contains no halogens; route to standard non-halogenated organic waste to minimize incineration costs.
Physical State Solid (Powder/Crystals)High risk of dust generation; requires wet-wiping for spills and wide-mouth containers for transfer.
Chemical Stability Stable under standard conditionsSegregate from strong oxidizers and strong acids/bases.
Environmental Hazard High (Aquatic Toxicity)Must be treated as RCRA Hazardous Waste; zero-tolerance for municipal trash or drain disposal.

Waste Segregation & Compatibility

Proper waste segregation is the cornerstone of laboratory safety. According to the [2], laboratory chemical waste must be accurately assayed to determine its hazardous waste applicability.

Table 2: Waste Compatibility Matrix
Waste StreamCompatibilityRationale
Non-Halogenated Solvents (e.g., DMSO, MeOH)Highly Compatible Ideal for high-temperature incineration. The compound dissolves safely without generating reactive byproducts.
Halogenated Solvents (e.g., DCM, Chloroform)Conditionally Compatible Safe, but unnecessarily increases disposal costs. Avoid unless the compound was synthesized or used in these solvents.
Strong Acids / Bases Incompatible May hydrolyze the carboxamide linkage, leading to unpredictable toxicity and potential heat generation.
Strong Oxidizing Agents Incompatible The furan ring is susceptible to rapid, highly exothermic oxidation.
Visualization: Waste Triage Workflow

The following decision tree dictates how N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide should be routed based on its state at the end of your experiment.

G Start Generate N-(4H-1,2,4-triazol-4-yl) furan-2-carboxamide Waste CheckState Physical State? Start->CheckState Solid Solid Powder/Crystals CheckState->Solid Dry Liquid Dissolved in Solvent CheckState->Liquid Solution SolidWaste Solid Hazardous Waste (Double-bagged or sealed jar) Solid->SolidWaste CheckSolvent Halogenated Solvent? Liquid->CheckSolvent Halogenated Halogenated Organic Waste (e.g., DCM, Chloroform) CheckSolvent->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (e.g., DMSO, Methanol) CheckSolvent->NonHalogenated No

Chemical Waste Triage and Segregation Workflow for N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide.

Step-by-Step Methodologies

Protocol A: Routine Disposal of Solid Chemical Waste

For academic and research institutions operating under [3], hazardous waste determinations must be made by trained professionals, and waste must be managed systematically.

  • Primary Containment: Transfer the unreacted solid waste into a High-Density Polyethylene (HDPE) wide-mouth container.

    • Causality: Wide-mouth containers minimize powder spillage during transfer. HDPE is chemically inert to heterocyclic solids and prevents the powder from adhering to the walls via static charge (a common issue with standard polystyrene containers).

  • Immediate Labeling: Affix a standard RCRA Hazardous Waste label the moment the first drop or grain of waste enters the container. The label must explicitly state "Hazardous Waste" and the full chemical name: N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide. Do not use structural abbreviations or lab shorthand.

  • Satellite Accumulation Area (SAA) Placement: Place the sealed container in your designated SAA. Ensure the container is sitting inside a secondary containment bin to prevent spill propagation in the event of primary container failure.

  • Transfer to Central Accumulation: Once the container is full, or within the regulatory time limit (e.g., 12 months for Subpart K labs), transfer it to the Central Accumulation Area (CAA).

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department. The standard disposal route for this compound is Lab-Pack High-Temperature Incineration by a licensed contractor, which fully destroys the triazole and furan rings, preventing environmental contamination [4].

Visualization: SAA to Disposal Pathway

SAA SAA Satellite Accumulation Area (SAA) Max 55 gallons or 1 qt acute Labeling Attach RCRA Hazardous Waste Label Include full chemical name SAA->Labeling Storage Store in secondary containment Away from strong oxidizers Labeling->Storage TimeLimit Transfer to Central Accumulation within regulatory timeframe Storage->TimeLimit Disposal Lab-Pack & High-Temp Incineration by Licensed Contractor TimeLimit->Disposal

Satellite Accumulation Area (SAA) to Final Incineration Disposal Pathway.

Protocol B: Accidental Spill Remediation

Because this compound is a fine solid, improper cleanup can aerosolize the powder, creating an inhalation hazard.

  • Isolate the Area: Immediately restrict access to the spill zone to prevent personnel from tracking the powder throughout the laboratory.

  • Don Appropriate PPE: Equip nitrile gloves, safety goggles, a lab coat, and an N95 or P100 particulate respirator.

  • Dust Suppression (Critical Step): Lightly mist the spilled powder with water or a 10% ethanol solution.

    • Causality: Dry sweeping will aerosolize the fine triazole-containing particles, drastically increasing the risk of inhalation and respiratory irritation. Dampening agglomerates the powder, rendering it safe to handle.

  • Collection: Use a disposable plastic scoop or damp paper towels to collect the agglomerated material. Do not use a standard laboratory vacuum unless it is explicitly rated for hazardous chemical dust with a HEPA filter.

  • Decontamination: Wash the affected surface thoroughly with soap and water, followed by a final wipe with an ethanol-soaked towel to remove any residual organic traces.

  • Waste Segregation: Place all cleanup materials (towels, scoops, contaminated gloves) into a heavy-duty hazardous waste bag. Label it as "Debris contaminated with N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide" and route it through the solid waste disposal pathway.

References

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Regulation of Laboratory Waste (Subpart K Implementations) Source: American Chemical Society (ACS) URL: [Link]

  • Title: A Primer On Laboratory Waste Disposal Source: Hazardous Waste Experts URL: [Link]

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